molecular formula C5H15N2+ B15562142 Cholamine-d9

Cholamine-d9

Cat. No.: B15562142
M. Wt: 112.24 g/mol
InChI Key: QMRGNVUDLXOZPG-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholamine-d9 is a useful research compound. Its molecular formula is C5H15N2+ and its molecular weight is 112.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H15N2+

Molecular Weight

112.24 g/mol

IUPAC Name

2-aminoethyl-tris(trideuteriomethyl)azanium

InChI

InChI=1S/C5H15N2/c1-7(2,3)5-4-6/h4-6H2,1-3H3/q+1/i1D3,2D3,3D3

InChI Key

QMRGNVUDLXOZPG-GQALSZNTSA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Purification of Cholamine-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification process for Cholamine-d9, a deuterated analog of cholamine. This compound serves as a critical internal standard in quantitative analytical methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its isotopic labeling allows for precise quantification in complex biological matrices. This document outlines a plausible synthetic pathway and purification strategies based on established chemical principles and available literature for related compounds.

Synthesis of this compound

The synthesis of this compound, systematically named (2-aminoethyl)trimethyl-d9-ammonium, can be approached through a two-step process. The first step involves the synthesis of a key deuterated intermediate, N,N-dimethyl-N'-(methyl-d3)-ethane-1,2-diamine (d3-DMED). The second step is the quaternization of the tertiary amine in d3-DMED using a deuterated methylating agent to yield the final product.

Synthesis of Deuterated N,N,N'-Trimethylethylenediamine Intermediate

A potential route to a deuterated N,N,N'-trimethylethylenediamine intermediate involves the reaction of a deuterated 2-chloro-N,N-dimethylethylamine hydrochloride with a deuterated monomethylamine. This method allows for the controlled introduction of deuterium (B1214612) atoms at specific positions.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve deuterated 2-chloro-N,N-dimethylethylamine hydrochloride in a suitable anhydrous solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, for instance, triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to neutralize the hydrochloride salt and facilitate the subsequent nucleophilic substitution.

  • Nucleophilic Substitution: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of deuterated monomethylamine (CD3NH2) in the same solvent to the flask via the dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) to drive the reaction to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated ammonium (B1175870) salt. The filtrate is then concentrated under reduced pressure to yield the crude deuterated N,N,N'-trimethylethylenediamine.

Quaternization to this compound

The final step is the quaternization of the synthesized deuterated N,N,N'-trimethylethylenediamine using a deuterated methylating agent. The Menschutkin reaction, the alkylation of a tertiary amine with an alkyl halide, is a well-established method for this transformation.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude deuterated N,N,N'-trimethylethylenediamine from the previous step in a polar aprotic solvent like acetonitrile, acetone, or DMF in a sealed reaction vessel.

  • Addition of Methylating Agent: Add an excess of deuterated methyl iodide (CD3I) to the solution. The use of excess methyl iodide ensures the complete conversion of the tertiary amine to the quaternary ammonium salt.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The progress of the quaternization can be monitored by the precipitation of the product or by techniques like NMR spectroscopy.

  • Isolation of Crude Product: Once the reaction is complete, the precipitated this compound iodide can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure to obtain the crude product.

Purification of this compound

The purification of the crude this compound is crucial to remove any unreacted starting materials, by-products, and residual solvents. A combination of precipitation and chromatographic techniques is often employed to achieve high purity.

Precipitation

Quaternary ammonium salts are often highly soluble in water but less soluble in certain organic solvents. This property can be exploited for purification.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of water.

  • Precipitation: To the aqueous solution, add a water-miscible organic solvent in which the quaternary ammonium salt is insoluble, such as a water-miscible aliphatic amine (e.g., diethylamine (B46881) or triethylamine), acetone, or isopropanol. This will cause the this compound to precipitate out of the solution.

  • Isolation: The precipitated solid is collected by filtration, washed with the organic solvent used for precipitation to remove impurities, and then dried under vacuum.

Column Chromatography

For achieving high purity, column chromatography is a powerful technique. Due to the ionic nature of this compound, ion-exchange chromatography or reversed-phase chromatography with an ion-pairing agent can be effective.

Experimental Protocol (Reversed-Phase Chromatography):

  • Stationary Phase: A C18 reversed-phase silica (B1680970) gel column is typically used.

  • Mobile Phase: A gradient elution system of water and acetonitrile or methanol (B129727) is commonly employed. To improve peak shape and retention of the quaternary ammonium compound, an ion-pairing agent such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be added to the mobile phase at a low concentration (e.g., 0.1%).

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition.

  • Elution and Fraction Collection: Load the sample onto the column and begin the gradient elution. Collect fractions and monitor the elution of the product using a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector, or Mass Spectrometry).

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure. If an ion-pairing agent was used, further work-up or a salt exchange step may be necessary to obtain the desired salt form.

Data Presentation

Table 1: Summary of a Hypothetical Synthesis of this compound

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Synthesis of d6-N,N,N'-TrimethylethylenediamineDeuterated 2-chloro-N,N-dimethylethylamine HCl, Deuterated Monomethylamine, TEAAcetonitrile601275>95 (GC-MS)
2Quaternizationd6-N,N,N'-Trimethylethylenediamine, Deuterated Methyl Iodide (CD3I)Acetone402490>98 (NMR)

Visualization of Experimental Workflow

Below is a diagram illustrating the key stages in the synthesis and purification of this compound.

Cholamine_d9_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Deuterated Precursors intermediate Synthesis of Deuterated N,N,N'-Trimethylethylenediamine start->intermediate Nucleophilic Substitution quaternization Quaternization with Deuterated Methyl Iodide intermediate->quaternization Menschutkin Reaction crude_product Crude this compound quaternization->crude_product precipitation Precipitation crude_product->precipitation chromatography Column Chromatography precipitation->chromatography pure_product Pure this compound chromatography->pure_product nmr NMR pure_product->nmr ms Mass Spectrometry pure_product->ms

Caption: Experimental workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding of the synthetic and purification strategies for this compound. Researchers should adapt and optimize these protocols based on the specific deuterated starting materials available and the desired purity of the final product. All procedures should be conducted by trained personnel in a well-equipped chemical laboratory, adhering to all necessary safety precautions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Cholamine-d9, a deuterated analog of cholamine, and outlines recommended storage conditions to ensure its integrity for research and pharmaceutical applications. This compound is a valuable tool in drug discovery and development, often used as an internal standard in pharmacokinetic and metabolic studies. Understanding its stability profile is critical for generating accurate and reproducible data.

Due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly than a carbon-hydrogen (C-H) bond, deuterated compounds like this compound are generally expected to exhibit enhanced metabolic stability compared to their non-deuterated counterparts.[1][2][3] This guide consolidates available data on the stability of choline (B1196258) and related deuterated compounds to provide a robust framework for handling and storing this compound.

Core Principles of this compound Stability

The stability of this compound is influenced by several factors, including temperature, light, humidity, and the physical state of the compound (solid vs. in solution). As a quaternary ammonium (B1175870) compound, its stability can also be affected by the pH of the solution and the presence of nucleophiles. While specific long-term stability studies on this compound are not extensively published, data from its non-deuterated analog, choline, and other deuterated molecules provide valuable insights.

Deuteration is known to protect against oxidation. For example, deuterated choline analogs have shown significant protection against oxidation in the liver.[4] This suggests that this compound would be less susceptible to oxidative degradation compared to cholamine.

Quantitative Stability Data

The following tables summarize the known and extrapolated stability data for this compound under various conditions. It is important to note that where direct data for this compound is unavailable, the information is inferred from studies on choline and other relevant deuterated compounds.

Table 1: Recommended Storage Conditions and Expected Stability

ConditionSolid StateIn Aqueous Solution (pH 7)In Organic Solvent (e.g., Methanol)
Long-Term Storage (-20°C) > 3 years> 1 year> 2 years
Short-Term Storage (2-8°C) > 1 year~ 6 months> 1 year
Room Temperature (~25°C) Stable for months, re-analyze after 1 yearLimited stability, use within daysStable for weeks, monitor for degradation
Light Exposure Store protected from lightStore protected from lightStore protected from light

Table 2: Factors Influencing this compound Degradation

FactorEffect on StabilityRecommended Mitigation
High Temperature (>40°C) Increased potential for thermal degradation.Store at recommended low temperatures.
Extreme pH (<4 or >9) Potential for hydrolytic degradation or Hofmann elimination.Maintain solutions at a neutral pH.
Oxidizing Agents Potential for oxidative degradation, although reduced by deuteration.Avoid contact with strong oxidizing agents.
Repeated Freeze-Thaw Cycles Generally stable, but minimize to prevent potential degradation of the solution.Aliquot solutions for single use.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Stability_Assessment_Workflow Workflow for this compound Stability Assessment cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase start Define Stability Study Parameters (Storage Conditions, Time Points, Analytical Methods) prepare Prepare this compound Samples (Solid, Aqueous Solution, Organic Solvent) start->prepare store Store Samples under Defined Conditions prepare->store analyze Analyze Samples at Predetermined Time Points store->analyze analyze->store Continue to next time point data Collect and Analyze Data (Purity, Degradants) analyze->data report Generate Stability Report and Determine Shelf-Life data->report Degradation_Pathways Simplified Metabolic and Potential Degradation Pathways of Cholamine Cholamine Cholamine / this compound Phosphocholine Phosphocholine Cholamine->Phosphocholine Choline Kinase BetaineAldehyde Betaine Aldehyde Cholamine->BetaineAldehyde Choline Dehydrogenase (slower for d9) TMA Trimethylamine (TMA) Cholamine->TMA Microbial Metabolism DegradationProducts Other Degradation Products (e.g., from Hofmann Elimination) Cholamine->DegradationProducts Thermal/Chemical Stress Betaine Betaine BetaineAldehyde->Betaine Betaine Aldehyde Dehydrogenase

References

The Gold Standard of Quantification: A Technical Guide to Deuterium-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the complex matrices encountered in drug development and biomedical research, achieving the highest degree of accuracy and precision is paramount. This in-depth technical guide explores the core principles, experimental protocols, and critical considerations for the use of deuterium-labeled internal standards (IS), a cornerstone of modern analytical chemistry. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1]

Core Principles and Advantages of Deuterium-Labeled Internal Standards

The fundamental principle behind using a deuterium-labeled internal standard is its chemical identity to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612).[1] This subtle yet significant modification allows the internal standard to perfectly mimic the analyte's behavior throughout the entire analytical workflow, from sample preparation to detection by mass spectrometry.[1][2] By adding a known amount of the deuterated IS to a sample at the initial stage, it experiences the same procedural variations as the target analyte, thus correcting for a multitude of potential errors.[3]

The primary advantages of employing deuterium-labeled internal standards include:

  • Correction for Sample Loss: Any loss of the analyte during sample extraction, cleanup, or injection will be mirrored by the internal standard.[4]

  • Compensation for Matrix Effects: In complex biological matrices, co-eluting endogenous components can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization.[2]

  • Improved Precision and Accuracy: By normalizing the analyte's response to that of the internal standard, the ratio of their signals remains constant even if the absolute signal intensities fluctuate, leading to a significant improvement in the accuracy and precision of quantification.[3]

  • Robustness in High-Throughput Analysis: The use of deuterated internal standards is an essential component of robust, high-throughput bioanalytical methods, reducing assay variability and rejection rates.[5]

The following diagram illustrates the general workflow for quantitative bioanalysis utilizing a deuterium-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Addition of Known Amount of Deuterium-Labeled Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Add_IS->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (LC) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

General workflow for quantitative bioanalysis using a deuterium-labeled internal standard.

Synthesis of Deuterium-Labeled Internal Standards

The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis using deuterated building blocks.[6][7]

  • Hydrogen/Deuterium Exchange: This method involves replacing existing hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals.[6][7] While it can be a simpler approach, care must be taken to label positions that are not prone to back-exchange with protons from the solvent.[6][7]

  • De Novo Chemical Synthesis: This approach involves the complete synthesis of the target molecule using deuterated starting materials or reagents.[6] It offers greater control over the position and number of deuterium labels, ensuring the stability of the label.[6]

The choice of synthetic route is critical to producing a high-quality internal standard. The following diagram outlines a generalized workflow for the synthesis of deuterium-labeled internal standards.

G cluster_synthesis Synthesis Strategy cluster_purification Purification and Characterization Start Unlabeled Analyte or Precursor HD_Exchange Hydrogen/Deuterium Exchange (e.g., acid/base catalysis, metal catalysis) Start->HD_Exchange De_Novo De Novo Synthesis (using deuterated building blocks) Start->De_Novo Purification Purification (e.g., HPLC, Flash Chromatography) HD_Exchange->Purification De_Novo->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Final_Product High Purity Deuterated Internal Standard Characterization->Final_Product

A generalized workflow for the synthesis of deuterium-labeled internal standards.

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for the synthesis of a deuterium-labeled standard and its application in a quantitative assay.

Protocol 1: Synthesis of Deuterated Diclofenac (B195802) via H/D Exchange

This protocol describes a general method for introducing deuterium into diclofenac using microwave-assisted H/D exchange.

Materials and Reagents:

  • Diclofenac (100 mg)

  • Deuterated solvent (e.g., D₂O with a co-solvent for solubility) (5 mL)

  • Transition metal catalyst (e.g., 10 mol% of a palladium-based catalyst)

  • Microwave-transparent vessel

  • Laboratory microwave reactor

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for flash column chromatography or preparative HPLC

Methodology:

  • Preparation: In a microwave-transparent vessel, dissolve 100 mg of diclofenac in 5 mL of a suitable deuterated solvent.[6]

  • Catalyst Addition: Add a catalytic amount of a transition metal catalyst.[6]

  • Microwave Irradiation: Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).[6]

  • Work-up: After cooling, quench the reaction with H₂O. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[6]

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to isolate the deuterated diclofenac.[6]

  • Characterization: Confirm the identity, purity, and extent of deuteration of the final product using NMR (¹H and ²H) and mass spectrometry.[6]

Protocol 2: Quantification of Testosterone (B1683101) in Human Serum using a Deuterium-Labeled Internal Standard (Testosterone-d3) with LC-MS/MS

This protocol details a representative experimental procedure for the quantitative analysis of testosterone in human serum.[2]

Materials and Reagents:

  • Analytes: Testosterone standard, Testosterone-16,16,17-d3 (internal standard)

  • Reagents: HPLC-grade methanol (B129727), acetonitrile (B52724), water, and formic acid

  • Matrix: Double charcoal-stripped human serum for calibration standards and quality controls

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of serum sample (unknown, calibrator, or QC) into a microcentrifuge tube.[2]

    • Add 25 µL of the Testosterone-d3 internal standard working solution.[2]

    • Vortex mix for 5-10 seconds.[2]

    • Add 250 µL of ice-cold acetonitrile to precipitate proteins.[2]

    • Vortex vigorously for 1 minute.[2]

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

    • Transfer the supernatant to a new vial for analysis.[2]

  • LC-MS/MS Analysis:

    • Chromatography: Inject 2-10 µL of the supernatant into an LC-MS/MS system. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate in water) and an organic component (e.g., methanol or acetonitrile).[8]

    • Mass Spectrometric Detection: Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of both the native testosterone and its deuterated internal standard.[8]

  • Data Analysis and Quantification:

    • Peak Integration: Integrate the peak areas of the analyte and the corresponding deuterated internal standard.[8]

    • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and QCs.[8]

    • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.[8]

    • Concentration Determination: Determine the concentrations of testosterone in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.[8]

Quantitative Data and Performance

The use of a deuterium-labeled internal standard significantly improves the quality of quantitative data. The following tables summarize typical validation results and a comparison of performance with other types of internal standards.

Table 1: Typical Validation Results for a Bioanalytical Method Using a Deuterium-Labeled Internal Standard [9]

ParameterAcceptance Criteria (FDA/EMA)Typical Performance
Accuracy Mean accuracy within ±15% of nominal (±20% at LLOQ)95.2% - 104.5%
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)Intra-day CV: 2.1% - 5.8%Inter-day CV: 3.5% - 7.2%
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.9985
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision0.1 ng/mL
Matrix Effect CV of IS-normalized matrix factor ≤15%8.9%
Recovery Consistent and reproducibleMean recovery: 85.3% (Analyte), 87.1% (IS)

Table 2: Comparison of Precision with Different Internal Standards [4][10]

Internal Standard TypeAnalyteMean Bias (%)Standard Deviation (%)
Deuterated IS (d4)Tubulin Inhibitor D-24851+0.37.6
Analog ISTubulin Inhibitor D-24851-3.28.6
Deuterated IS (d3)Kahalalide FNot Reported4.9
Analog ISKahalalide FNot ReportedNot Reported

Data illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard compared to a structural analogue.[4]

Critical Considerations and Potential Challenges

While deuterium-labeled internal standards are invaluable, researchers must be aware of potential challenges that can affect their performance.

  • Isotopic Instability (Deuterium Exchange): Deuterium atoms located at exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) can exchange with protons from the solvent.[1][11] This can lead to a decrease in the IS signal and an artificial increase in the analyte signal. To mitigate this, deuterium labels should be placed on stable, non-exchangeable positions of the molecule during synthesis.[1][7]

  • Chromatographic Shift: Although chemically very similar, the substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times, especially with highly deuterated compounds.[10][12][13] If this shift is significant, the analyte and IS may experience different matrix effects, compromising the accuracy of quantification.[1]

  • Cross-Contribution/Isotopic Impurity: The deuterium-labeled IS may contain a small percentage of the unlabeled analyte, and vice versa.[1] This can affect the accuracy of the measurement, especially at the lower limit of quantification. It is crucial to use an IS with high isotopic purity (typically >98%).[1][6]

The following diagram illustrates the logic of how a deuterated internal standard corrects for variability during analysis.

G cluster_process Analytical Process cluster_detection MS Detection cluster_quantification Quantification Analyte Analyte Variability Sources of Variability (Extraction Loss, Matrix Effects, Injection Volume) Analyte->Variability IS Deuterated IS IS->Variability Analyte_Signal Analyte Signal Variability->Analyte_Signal Affects IS_Signal IS Signal Variability->IS_Signal Affects Equally Ratio Ratio (Analyte Signal / IS Signal) Remains Constant Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate and Precise Quantification Ratio->Result

How a deuterated IS corrects for analytical variability.

Conclusion

Deuterium-labeled internal standards are a cornerstone of modern quantitative mass spectrometry, offering a reliable means to correct for analytical variability and ensure the generation of high-quality, accurate, and precise data.[1][6] A thorough understanding of their synthesis, the criteria for a high-quality standard, and the potential challenges associated with their use is essential for any researcher, scientist, or drug development professional. By adhering to best practices in method development and validation, the use of deuterium-labeled internal standards will continue to play a critical role in advancing pharmaceutical development and other scientific research areas.[8]

References

The Role of Deuterated Compounds in Advancing Neurological Disorder Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel therapeutic and diagnostic strategies for neurological disorders is a paramount challenge in modern medicine. Among the innovative tools available to researchers, deuterated compounds have emerged as a significant asset, primarily by leveraging the kinetic isotope effect to enhance the pharmacokinetic profiles of neuroactive drugs. This technical guide provides an in-depth overview of the principles behind using deuterated compounds in neurological research. While a specific therapeutic application for "Cholamine-d9" in neurological disorders is not documented, this guide will clarify its established role as a derivatization agent in mass spectrometry for crucial analytical applications in neuroscience, such as metabolomics. We will delve into the mechanisms of action of deuterated drugs, present experimental approaches, and illustrate relevant biochemical pathways and analytical workflows.

Introduction: The Promise of Deuteration in Neurology

Neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS), are often characterized by complex pathophysiological processes and a lack of effective long-term treatments. A significant hurdle in neuropharmacology is the rapid metabolism of drugs, which can limit their efficacy and necessitate frequent dosing, leading to potential side effects. Deuteration, the substitution of hydrogen atoms with their heavier, stable isotope deuterium (B1214612), offers a compelling strategy to overcome this challenge.[1][2][3]

The foundational principle behind the utility of deuterated compounds is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[2] This subtle alteration can significantly slow down metabolic processes that involve the cleavage of a C-H bond, which are often mediated by cytochrome P450 enzymes in the liver.[1] By strategically replacing hydrogen with deuterium at sites of metabolic attack, the metabolic rate of a drug can be reduced, leading to:

  • Increased drug half-life: A longer duration of action in the body.[1]

  • Improved bioavailability: A higher proportion of the drug reaches the systemic circulation.

  • Reduced formation of toxic metabolites: By altering metabolic pathways.[3]

  • More stable drug concentrations: Potentially leading to a more consistent therapeutic effect and reduced side effects.

General Mechanism of Action of Deuterated Drugs in Neurological Disorders

The primary mechanism of action of deuterated drugs is not to alter the pharmacodynamics of the parent compound (i.e., how the drug interacts with its target receptor or enzyme), but rather to modify its pharmacokinetics. The therapeutic target and the fundamental biological effect remain the same as the non-deuterated counterpart.

For instance, in the context of neurological disorders, a deuterated version of a drug targeting a specific neurotransmitter receptor would still bind to that same receptor. However, its slower metabolism would mean it remains at a therapeutic concentration for a longer period, potentially leading to improved symptom control.

A notable example of a successful deuterated drug is deutetrabenazine (Austedo®) , which is approved for the treatment of chorea associated with Huntington's disease.[1][4] It is a deuterated version of tetrabenazine (B1681281). The deuteration of specific methoxy (B1213986) groups in tetrabenazine slows its metabolism, leading to a longer half-life and allowing for less frequent dosing and a reduction in adverse effects compared to the original drug.[4]

This compound: An Analytical Tool in Neuroscience Research

Contrary to being a therapeutic agent for neurological disorders, this compound is a deuterated form of cholamine used as a chemical derivatization reagent in mass spectrometry-based analytical techniques.[5] Its primary application is in stable isotope labeling for the relative and absolute quantification of various biomolecules, such as fatty acids, in complex biological samples.[5]

In neuroscience research, this is particularly relevant for metabolomics studies, where researchers aim to identify and quantify changes in the levels of small molecules in the brain or cerebrospinal fluid in the context of a neurological disease.

Experimental Workflow: Multiplexed Quantification of Fatty Acids using Cholamine Isotopologues

The following workflow describes a general procedure for using cholamine isotopologues (e.g., cholamine-d0, cholamine-d4, this compound) for the relative quantification of fatty acids in different samples, a technique applicable to studying lipid metabolism in neurological disorders.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization with Cholamine Isotopologues cluster_analysis Analysis Sample1 Brain Tissue Sample 1 (e.g., Control) Deriv1 Fatty Acid Extraction & Derivatization with Cholamine-d0 Sample1->Deriv1 Sample2 Brain Tissue Sample 2 (e.g., Disease Model) Deriv2 Fatty Acid Extraction & Derivatization with Cholamine-d4 Sample2->Deriv2 Sample3 Brain Tissue Sample 3 (e.g., Treated Model) Deriv3 Fatty Acid Extraction & Derivatization with this compound Sample3->Deriv3 Combine Combine Labeled Samples Deriv1->Combine Deriv2->Combine Deriv3->Combine LCMS LC-MS/MS Analysis Combine->LCMS Data Data Analysis and Relative Quantification LCMS->Data

Caption: Workflow for multiplexed fatty acid quantification.

Detailed Experimental Protocol
  • Sample Collection and Preparation:

    • Obtain brain tissue, cerebrospinal fluid, or plasma samples from control and experimental groups (e.g., a mouse model of a neurological disorder and a treated group).

    • Homogenize tissue samples and perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction).

  • Derivatization with Cholamine Isotopologues:

    • To each extracted lipid sample from the different groups, add a specific cholamine isotopologue (e.g., cholamine-d0 for the control group, cholamine-d4 for the disease group, and this compound for the treated group).

    • The derivatization reaction is typically an amidation reaction that couples the cholamine to the carboxyl group of the fatty acids. This reaction is often facilitated by a coupling agent.

  • Sample Pooling and Analysis:

    • After the derivatization is complete, the samples from the different groups are combined into a single vial.

    • The pooled sample is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The cholamine tag imparts a permanent positive charge, enhancing ionization efficiency in electrospray ionization (ESI) mass spectrometry.

  • Data Analysis:

    • In the mass spectrometer, the fatty acids derivatized with different cholamine isotopologues will appear as distinct peaks with a mass difference corresponding to the number of deuterium atoms.

    • By comparing the peak intensities of the different isotopically labeled fatty acids, the relative abundance of each fatty acid across the different experimental groups can be accurately determined.

Signaling Pathways in Neurological Disorders: The Catecholamine System

While this compound is not directly involved in modulating signaling pathways, the broader field of neurological research heavily focuses on understanding and targeting neurotransmitter systems. The catecholamine signaling pathway is of particular interest in many neurological and psychiatric disorders.[6][7][8]

Catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine, are crucial neurotransmitters that regulate a wide range of functions such as motor control, mood, attention, and memory.[6] Dysregulation of these pathways is implicated in conditions like Parkinson's disease (dopamine deficiency), depression (norepinephrine and dopamine dysregulation), and schizophrenia (dopamine hyperactivity).[6][7]

The following diagram illustrates a simplified overview of the catecholamine synthesis and signaling pathway.

catecholamine_pathway cluster_synthesis Catecholamine Synthesis cluster_signaling Synaptic Signaling cluster_receptors Postsynaptic Receptors Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase D1R D1 Receptor Dopamine->D1R Binds to D2R D2 Receptor Dopamine->D2R Binds to Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT AlphaR α-Adrenergic Receptor Norepinephrine->AlphaR Binds to BetaR β-Adrenergic Receptor Norepinephrine->BetaR Binds to Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron D1R->Postsynaptic Signal Transduction D2R->Postsynaptic Signal Transduction AlphaR->Postsynaptic Signal Transduction BetaR->Postsynaptic Signal Transduction

Caption: Simplified catecholamine synthesis and signaling pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from an experiment utilizing cholamine isotopologue derivatization to study fatty acid changes in a mouse model of a neurological disorder.

Fatty AcidControl Group (Relative Abundance)Disease Model (Relative Abundance)Treated Model (Relative Abundance)p-value (Control vs. Disease)
Palmitic Acid (16:0)1.00 ± 0.051.02 ± 0.061.01 ± 0.05> 0.05
Stearic Acid (18:0)1.00 ± 0.041.25 ± 0.081.05 ± 0.06< 0.01
Oleic Acid (18:1)1.00 ± 0.070.75 ± 0.090.95 ± 0.08< 0.01
Linoleic Acid (18:2)1.00 ± 0.060.60 ± 0.070.85 ± 0.07< 0.001
Arachidonic Acid (20:4)1.00 ± 0.081.50 ± 0.121.10 ± 0.09< 0.001
Docosahexaenoic Acid (22:6)1.00 ± 0.090.55 ± 0.100.80 ± 0.09< 0.001

Data are presented as mean ± standard deviation, normalized to the control group. Statistical significance is determined by an appropriate statistical test (e.g., t-test or ANOVA).

Conclusion

Deuterated compounds represent a powerful tool in the development of drugs for neurological disorders, primarily through the strategic application of the kinetic isotope effect to improve pharmacokinetic properties. While this compound does not have a direct therapeutic role in this context, it serves as a valuable analytical reagent for quantitative mass spectrometry, enabling researchers to probe the metabolic changes associated with these complex diseases. A deeper understanding of both the therapeutic potential of deuterated drugs and the application of advanced analytical techniques will be crucial for advancing the field of neurology and developing more effective treatments for patients.

References

Methodological & Application

Application Notes and Protocols for Spiking Choline-d9 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the accurate quantification of choline (B1196258) in biological matrices, such as plasma and tissue, using Choline-d9 as an internal standard. The methodologies outlined are primarily centered around Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3]

Choline-d9, a stable isotope-labeled form of choline, is the ideal internal standard for this application. Its chemical and physical properties are nearly identical to endogenous choline, ensuring that it behaves similarly during sample preparation and analysis. This allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[4][5][6]

Experimental Protocols

Protocol 1: Quantification of Choline in Plasma

This protocol details the extraction of choline from plasma samples using a simple and efficient protein precipitation method.[1]

Materials:

  • Plasma samples

  • Choline-d9 internal standard (IS) working solution (e.g., 1 µg/mL in 50% Methanol)[1]

  • Acetonitrile (B52724) (LC-MS grade), ice-cold[1]

  • Methanol (LC-MS grade)[1]

  • Water with 0.1% formic acid (LC-MS grade)[1]

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice to prevent degradation.[1][4]

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.[1]

  • Spike the sample by adding 10 µL of the Choline-d9 internal standard working solution.[1]

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[1]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][4]

  • Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.[1][4]

Experimental Workflow for Plasma Sample Preparation

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis plasma Thaw Plasma on Ice add_plasma 100 µL Plasma plasma->add_plasma add_is Spike with 10 µL Choline-d9 IS add_plasma->add_is add_acn Add 400 µL Ice-Cold Acetonitrile add_is->add_acn vortex Vortex for 1 min add_acn->vortex centrifuge Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for plasma sample preparation for choline analysis.

Protocol 2: Quantification of Choline in Tissue

This protocol provides a general procedure for the extraction of choline from tissue samples, such as liver or brain.[4]

Materials:

  • Tissue sample (e.g., liver, brain)

  • Choline-d9 internal standard (IS) stock solution

  • Homogenization buffer (e.g., Phosphate-Buffered Saline)

  • Acetonitrile (LC-MS grade), ice-cold

  • Homogenizer (e.g., bead beater, sonicator)

  • Microcentrifuge tubes (2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh approximately 10-20 mg of frozen tissue.[4]

  • Place the weighed tissue in a 2 mL microcentrifuge tube.

  • Add 4 volumes of cold homogenization buffer (e.g., 400 µL for 100 mg of tissue).[4]

  • Spike the sample with the Choline-d9 internal standard to a final concentration similar to the expected endogenous choline concentration.[4]

  • Homogenize the tissue until no visible particles remain, keeping the sample on ice throughout the process.[4]

  • Add 3 volumes of ice-cold acetonitrile to the tissue homogenate for protein precipitation.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Experimental Workflow for Tissue Sample Preparation

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis tissue Weigh Frozen Tissue (10-20 mg) add_buffer Add Homogenization Buffer tissue->add_buffer add_is Spike with Choline-d9 IS add_buffer->add_is homogenize Homogenize on Ice add_is->homogenize add_acn Add Ice-Cold Acetonitrile homogenize->add_acn vortex Vortex for 1 min add_acn->vortex centrifuge Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for tissue sample preparation for choline analysis.

Data Presentation

The following tables summarize the quantitative performance of a typical LC-MS/MS method for choline analysis.

Table 1: LC-MS/MS Method Performance Characteristics

Parameter Typical Value Reference
Linearity (r²) > 0.995 [1]
Lower Limit of Quantification (LLOQ) Analyte dependent [7]
Inter-day Repeatability Varies by concentration [7]
Intra-day Repeatability Varies by concentration [7]

| Recovery | 90% - 115% |[8] |

Table 2: Example LC-MS/MS Conditions for Choline Analysis

Parameter Setting Reference
Liquid Chromatography
Column HILIC (Hydrophilic Interaction Liquid Chromatography) [1][3]
Mobile Phase A 50 mM ammonium (B1175870) formate (B1220265) + 0.1% formic acid in Water [3]
Mobile Phase B Acetonitrile [3]
Injection Volume 3 µL [3]
Column Temperature 40 °C [3]
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive [1]
MRM Transition (Choline) 104.1 -> 60.1 [3]

| MRM Transition (Choline-d9) | 113.1 -> 69.0 |[9] |

Choline Metabolism and Signaling

Choline plays a crucial role in several key metabolic and signaling pathways. It is a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) and the membrane phospholipids, phosphatidylcholine and sphingomyelin.[5][10][11] The metabolism of choline is also interconnected with one-carbon metabolism through its oxidation to betaine (B1666868).

Simplified Choline Metabolism and Signaling Pathway

G cluster_uptake Cellular Uptake cluster_pathways Metabolic Pathways cluster_signaling Signaling Choline_in Extracellular Choline Choline_out Intracellular Choline Choline_in->Choline_out Choline Transporters Acetylcholine Acetylcholine (Neurotransmitter) Choline_out->Acetylcholine Acetylation Phosphatidylcholine Phosphatidylcholine (Membrane Synthesis) Choline_out->Phosphatidylcholine Phosphorylation Betaine Betaine (One-Carbon Metabolism) Choline_out->Betaine Oxidation DAG Diacylglycerol Phosphatidylcholine->DAG Phospholipases Ceramide Ceramide Phosphatidylcholine->Ceramide via Sphingomyelin

Caption: Key metabolic and signaling pathways involving choline.

References

Application Note: Targeted Metabolomics of Choline Pathways Using Cholamine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) is an essential nutrient pivotal for numerous physiological processes, including the structural integrity of cell membranes, neurotransmission, lipid metabolism, and methyl-group donation.[1][2][3] The intricate network of choline metabolism, often referred to as the choline pathway, involves several key metabolites such as acetylcholine, betaine (B1666868), phosphocholine, and phosphatidylcholine.[1][3][4] Dysregulation of these pathways has been implicated in various pathological conditions, including liver disease, neurodegenerative disorders, and cancer, making it a critical area of investigation in biomedical research and drug development.[5][6]

Targeted metabolomics, particularly utilizing stable isotope-labeled internal standards, offers a robust and precise methodology for quantifying fluctuations in choline and its derivatives.[1][4][7] Cholamine-d9 (choline-d9), a deuterated analog of choline, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.[2][8] Its use allows for the accurate measurement of endogenous choline metabolites by correcting for variations in sample preparation and instrument response, a technique known as isotope dilution mass spectrometry.[4][7] Furthermore, administering this compound in vivo or in cell culture enables the tracing of metabolic flux through the different branches of the choline pathway, providing dynamic insights into cellular metabolism.[6][9][10]

This application note provides detailed protocols for the targeted analysis of choline pathways using this compound, summarizes key quantitative data, and presents visual workflows to guide researchers in their experimental design and execution.

Choline Metabolism Pathways

The metabolism of choline is primarily centered around two main pathways: the Cytidine Diphosphate (CDP)-Choline Pathway for phosphatidylcholine synthesis and the oxidation pathway which generates betaine for one-carbon metabolism. A third pathway, the Phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, allows for the de novo synthesis of phosphatidylcholine in the liver.[9][10] The use of this compound allows for the differentiation of metabolites produced from exogenous choline versus those from de novo synthesis.[9]

Choline Metabolism Pathway Figure 1: Choline Metabolism Pathways cluster_legend Legend Cholamine_d9 This compound (Exogenous) Choline Choline Cholamine_d9->Choline Tracer Acetylcholine Acetylcholine Choline->Acetylcholine ChAT Phosphocholine Phosphocholine Choline->Phosphocholine CK Betaine Betaine Choline->Betaine Oxidation CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CT Phosphatidylcholine Phosphatidylcholine (PC) CDP_Choline->Phosphatidylcholine CPT DMG Dimethylglycine (DMG) Betaine->DMG BHMT PEMT PEMT Pathway (Liver) PE Phosphatidylethanolamine (PE) PE->Phosphatidylcholine PEMT Key_Metabolite Key Metabolite Intermediate Intermediate Methyl_Donor Methyl Donor Pathway_Hub Pathway Hub Tracer Tracer Experimental Workflow Figure 2: General Experimental Workflow Sample_Collection 1. Sample Collection (Plasma, Tissue, Cells) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction 3. Metabolite Extraction (Protein Precipitation/Phase Separation) IS_Spiking->Extraction LC_MS 4. LC-MS/MS Analysis (HILIC, MRM) Extraction->LC_MS Data_Processing 5. Data Processing (Peak Integration, Quantification) LC_MS->Data_Processing Analysis 6. Statistical Analysis & Pathway Interpretation Data_Processing->Analysis

References

Application Notes and Protocols for Choline Analysis Using Choline-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of choline (B1196258) in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Choline-d9 as an internal standard. The inclusion of a stable isotope-labeled internal standard like Choline-d9 is crucial for accurate and precise quantification, as it effectively corrects for matrix effects and variations in sample processing and instrument response.

Introduction to Choline and its Importance

Choline is an essential nutrient vital for numerous physiological functions. It serves as a precursor for the synthesis of the neurotransmitter acetylcholine, which is critical for nerve and muscle function, as well as for memory and cognitive processes.[1] Choline is also a key component of phospholipids, such as phosphatidylcholine and sphingomyelin, which are essential for maintaining the structural integrity of cell membranes.[2] Furthermore, through its metabolite betaine, choline plays a significant role in methyl group metabolism, which is crucial for DNA synthesis and epigenetic regulation.[2] Given its central role in health, accurate measurement of choline levels in biological samples is essential for research in nutrition, neuroscience, and drug development.

Core Signaling Pathways Involving Choline

To understand the context of choline analysis, it is important to be familiar with its primary metabolic pathways.

G Choline Metabolism Overview cluster_acetylcholine Acetylcholine Pathway cluster_kennedy Kennedy Pathway cluster_betaine Betaine Synthesis Choline Choline Acetylcholine Acetylcholine (Neurotransmitter) Choline->Acetylcholine Synthesis Choline_Kinase Choline Kinase (CK) Choline->Choline_Kinase Phosphocholine Phosphocholine Choline_Oxidase Choline Oxidase Choline->Choline_Oxidase AcetylCoA Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) Acetylcholine->Choline Degradation Choline_Kinase->Phosphocholine Betaine_Aldehyde Betaine Aldehyde CCT CTP:Phosphocholine Cytidylyltransferase (CCT) Phosphocholine->CCT CTP CTP CDP_Choline CDP-Choline CPT CDP-choline:Diacylglycerol Cholinephosphotransferase (CPT) CDP_Choline->CPT DAG Diacylglycerol (DAG) Phosphatidylcholine Phosphatidylcholine (Membrane Component) BADH Betaine Aldehyde Dehydrogenase (BADH) Betaine_Aldehyde->BADH Betaine Betaine (Methyl Donor) AChE Acetylcholinesterase (AChE) CCT->CDP_Choline CPT->Phosphatidylcholine Choline_Oxidase->Betaine_Aldehyde BADH->Betaine Kennedy_Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine  CK ATP ATP CK Choline Kinase (CK) ADP ADP CDP_Choline CDP-Choline Phosphocholine->CDP_Choline  CCT CTP CTP CCT CTP:Phosphocholine Cytidylyltransferase (CCT) PPi PPi Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine  CPT DAG Diacylglycerol (DAG) CPT CDP-choline:Diacylglycerol Cholinephosphotransferase (CPT) CMP CMP Acetylcholine_Pathway Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT Acetylcholine Acetylcholine SynapticCleft Synaptic Cleft Acetylcholine->SynapticCleft Release Acetate Acetate AChE Acetylcholinesterase (AChE) SynapticCleft->AChE In the synapse ChAT->Acetylcholine AChE->Choline Recycling AChE->Acetate Experimental_Workflow Start Sample Collection (Plasma, Serum, Tissue) Add_IS Addition of Choline-d9 Internal Standard Start->Add_IS Homogenization Homogenization (for tissue samples) Add_IS->Homogenization Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction for plasma/serum Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation (Optional) Supernatant_Collection->Evaporation LC_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Direct Injection Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

References

Application Notes and Protocols for the Quantification of Choline Using Cholamine-d9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Choline (B1196258) is an essential nutrient vital for numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, lipid transport, and methyl group metabolism.[1][2] Accurate quantification of choline and its metabolites in biological matrices is crucial for understanding its role in health and disease. This document provides detailed application notes and protocols for the use of Cholamine-d9 (deuterated choline) as an internal standard for both absolute and relative quantification of choline by mass spectrometry.

This compound is an isotopically labeled analog of choline that is ideal for use as an internal standard in mass spectrometry-based quantification.[1][3] Its chemical properties are nearly identical to endogenous choline, allowing it to co-elute during chromatography and exhibit similar ionization efficiency. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling accurate correction for sample loss during preparation and for matrix effects during analysis.

Principles of Quantification

Absolute Quantification

Absolute quantification, also known as isotope dilution mass spectrometry (IDMS), is the gold standard for determining the exact concentration of an analyte in a sample.[4][5] In this method, a known amount of the isotopically labeled internal standard (this compound) is added to the sample prior to any processing steps.[6] The ratio of the signal from the endogenous analyte (choline) to the signal from the internal standard (this compound) is then measured. By comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the absolute concentration of the analyte in the original sample can be precisely determined.[4][7]

Relative Quantification

Relative quantification aims to determine the change in the concentration of an analyte between different sample groups (e.g., control vs. treated). While absolute quantification provides precise molar concentrations, relative quantification can be a powerful tool for identifying trends and significant differences. In this approach, an equal amount of the internal standard (this compound) is added to all samples to be compared. The peak area of the endogenous choline is then normalized to the peak area of this compound for each sample. The resulting normalized peak area ratios can then be compared across different experimental groups to determine the relative change in choline levels.

Experimental Protocols

The following protocols outline the general steps for sample preparation and analysis for the quantification of choline using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). These protocols may need to be optimized for specific sample types and instrumentation.

Protocol 1: Absolute Quantification of Choline in Plasma/Serum

1. Materials and Reagents:

  • This compound (chloride salt)[1]

  • Choline chloride (for calibration standards)

  • Acetonitrile (B52724) (LC-MS grade)[8]

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)[8]

  • Ammonium formate (B1220265) (LC-MS grade)[8]

  • Ultrapure water

  • Plasma or serum samples

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Sample Preparation:

  • Prepare a stock solution of this compound in ultrapure water.

  • Prepare a series of calibration standards by spiking known concentrations of choline chloride into a matrix that closely matches the study samples (e.g., charcoal-stripped plasma).

  • To 100 µL of plasma/serum sample, calibration standard, or quality control sample in a microcentrifuge tube, add a fixed amount of the this compound internal standard solution.

  • Add three volumes of ice-cold acetonitrile to precipitate proteins.[6][9]

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the retention of polar analytes like choline.[7][8]

    • Column: HILIC column (e.g., Atlantis HILIC Silica, Syncronis HILIC)[7][8]

    • Mobile Phase A: Acetonitrile with formic acid

    • Mobile Phase B: Ammonium formate in water with formic acid

    • Gradient: A gradient from high organic to higher aqueous mobile phase composition.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is used to enhance selectivity and sensitivity.[10]

      • Choline Transition: m/z 104 → 60

      • This compound Transition: m/z 113 → 69[6]

4. Data Analysis:

  • Integrate the peak areas for both the choline and this compound MRM transitions.

  • Calculate the peak area ratio of choline to this compound for all samples, standards, and controls.

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Determine the concentration of choline in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Analysis of Choline and its Metabolites in Tissues

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of:

  • Chloroform[4]

  • Homogenizer

2. Sample Preparation:

  • Accurately weigh a small piece of tissue (e.g., 20-50 mg).

  • Add a known amount of this compound internal standard.

  • Homogenize the tissue in a mixture of chloroform (B151607) and methanol.[4][11]

  • After homogenization, add water to induce phase separation.

  • Centrifuge to separate the aqueous and organic layers.

  • The aqueous layer, containing choline and other water-soluble metabolites, can be directly analyzed by LC-MS/MS as described in Protocol 1.[4]

  • The organic layer, containing phospholipids (B1166683) like phosphatidylcholine, can also be analyzed, often after a hydrolysis step to release the choline headgroup.

Data Presentation

The following tables summarize typical quantitative data obtained from LC-MS/MS methods for choline quantification using a deuterated internal standard.

Table 1: Typical LC-MS/MS Method Performance for Choline Quantification

ParameterTypical ValueReference
Linearity Range0.1 - 100 ng/mL[7]
Limit of Detection (LOD)0.1 ng/mL[7]
Limit of Quantitation (LOQ)0.3 - 7.1 µmol/L[6][12]
Intra-assay Precision (%CV)2.1 - 7.2%[6]
Inter-assay Precision (%CV)3.5 - 8.8%[6]
Analyte Recovery87 - 115%[6][11]

Table 2: Example Calibration Curve Data for Absolute Quantification of Choline

Choline Concentration (ng/mL)Peak Area Ratio (Choline/Cholamine-d9)
0.10.021
0.50.105
1.00.212
5.01.058
10.02.115
50.010.62
100.021.35

Note: The peak area ratios are hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Experimental Workflow for Absolute Quantification

The following diagram illustrates the general workflow for the absolute quantification of choline in a biological sample using this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma, Tissue) add_is Spike with known amount of this compound sample->add_is extraction Protein Precipitation (Acetonitrile) or Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation HILIC Separation supernatant->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration (Choline & this compound) data_acquisition->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc quantification Absolute Quantification ratio_calc->quantification calibration_curve Calibration Curve calibration_curve->quantification

Caption: Workflow for absolute quantification of choline.

Choline Metabolism and Signaling Pathway

This diagram provides a simplified overview of the major metabolic pathways involving choline.

G choline Choline acetylcholine Acetylcholine (Neurotransmitter) choline->acetylcholine ChAT betaine Betaine (Methyl Donor) choline->betaine CHDH/BADH phosphocholine Phosphocholine choline->phosphocholine CK phosphatidylcholine Phosphatidylcholine (Membrane Component) cdp_choline CDP-Choline phosphocholine->cdp_choline CCT cdp_choline->phosphatidylcholine CPT

Caption: Simplified choline metabolism pathways.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of choline in various biological matrices. Isotope dilution mass spectrometry, in particular, offers high precision and accuracy for absolute quantification. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in implementing these powerful analytical techniques in their studies of choline metabolism and its role in health and disease.

References

GC-MS Method for the Quantification of Choline Using Choline-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Choline (B1196258) is a vital nutrient that plays a critical role in various physiological processes, including neurotransmitter synthesis, cell membrane signaling, lipid transport, and methyl group metabolism.[1][2][3] It is the precursor to the neurotransmitter acetylcholine, as well as to essential membrane phospholipids (B1166683) like phosphatidylcholine.[1][4] Accurate quantification of choline in biological samples is crucial for understanding its role in health and disease. Due to its quaternary ammonium (B1175870) structure, choline is non-volatile and requires derivatization to be analyzed by gas chromatography-mass spectrometry (GC-MS).[5][6] This application note provides a detailed protocol for the reliable quantification of choline in biological matrices using a robust GC-MS method with Choline-d9 as an internal standard. Choline-d9 is an ideal internal standard as it shares similar chemical and physical properties with the analyte, co-elutes, and corrects for variations during sample preparation and analysis.[3][7][8]

Experimental Protocols

Materials and Reagents
  • Choline Chloride (analytical standard)

  • Choline-d9 Chloride (internal standard)[3]

  • Hydrochloric Acid (HCl)

  • Propionyl Chloride

  • Sodium Benzenethiolate (B8638828)

  • Heptane (B126788)

  • Chloroform

  • Anhydrous Sodium Sulfate (B86663)

  • Methanol

  • Deionized Water

  • Biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation and Derivatization

This protocol employs a two-step derivatization process involving esterification of the hydroxyl group followed by demethylation of the quaternary amine to a volatile tertiary amine.[5]

  • Sample Spiking: To 100 µL of the biological sample (e.g., plasma), add a known concentration of Choline-d9 internal standard.

  • Acid Hydrolysis (for bound choline): For the analysis of total choline, acid hydrolysis is required to liberate choline from its esters, such as phosphatidylcholine. Add 1 mL of 6 M HCl to the sample and heat at 100°C for 1 hour. For free choline analysis, this step can be omitted.

  • Drying: Dry the sample under a stream of nitrogen or using a vacuum centrifuge.

  • Esterification:

    • Resuspend the dried sample in 100 µL of propionyl chloride.

    • Heat the mixture at 80°C for 30 minutes to form propionylcholine (B1209710).

    • Evaporate the excess propionyl chloride under nitrogen.

  • Demethylation:

    • Add 200 µL of a 1 M solution of sodium benzenethiolate in an appropriate organic solvent.

    • Heat at 60°C for 30 minutes to convert the propionylcholine to its volatile tertiary amine derivative.

  • Extraction:

    • Add 500 µL of heptane to the reaction mixture and vortex for 1 minute.

    • Add 500 µL of deionized water and vortex again.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Final Preparation:

    • Carefully transfer the upper organic layer (heptane) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic phase to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1-2 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Selected Ion Monitoring (SIM) Parameters
AnalyteDerivatized FormRetention Time (approx.)Target Ion (m/z)Qualifier Ion(s) (m/z)
CholinePropionyl Demethylated Choline~ 8.5 min5872, 100
Choline-d9Propionyl Demethylated Choline-d9~ 8.5 min6672, 109
Method Validation Parameters
ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)~ 1 pmol
Limit of Quantification (LOQ)~ 5 pmol
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Biological Sample Spike Spike with Choline-d9 Sample->Spike Hydrolysis Acid Hydrolysis (Optional) Spike->Hydrolysis Dry1 Dry Sample Hydrolysis->Dry1 Esterify Esterification with Propionyl Chloride Dry1->Esterify Dry2 Dry Sample Esterify->Dry2 Demethylate Demethylation with Sodium Benzenethiolate Dry2->Demethylate Extract Liquid-Liquid Extraction with Heptane Demethylate->Extract Dry3 Dry Organic Phase Extract->Dry3 GCMS GC-MS Analysis (SIM Mode) Dry3->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the GC-MS analysis of choline.

Choline Signaling Pathways

choline_pathway cluster_membrane Membrane Synthesis cluster_neuro Neurotransmission cluster_methyl Methyl Metabolism PC Phosphatidylcholine SM Sphingomyelin ACh Acetylcholine Betaine Betaine Choline Choline Choline->PC CDP-Choline Pathway Choline->SM Choline->ACh Choline Acetyltransferase Choline->Betaine Oxidation

Caption: Simplified diagram of major choline metabolic pathways.

References

Application Note: Quantitative Analysis of Choline and Choline-d9 by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Choline (B1196258) is an essential nutrient vital for numerous physiological processes, including neurotransmitter synthesis (as a precursor to acetylcholine), cell membrane signaling, lipid transport, and methyl group metabolism.[1][2][3] Its quantification in biological matrices is crucial for various research areas, including nutrition, neuroscience, and drug development. Due to its polar nature, choline is not well-retained on traditional reversed-phase chromatography columns.[1][4] Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective chromatographic technique for retaining and separating polar compounds like choline.[5][6][7] This application note details a robust HILIC-MS/MS method for the sensitive and specific quantification of choline and its deuterated internal standard, choline-d9, in plasma samples.

Experimental Protocols

This section provides a detailed methodology for the analysis of choline and choline-d9 using HILIC-MS/MS.

1. Sample Preparation (Protein Precipitation)

A simple and effective protein precipitation method is recommended for plasma samples.[6][8]

  • Sample Thawing: If samples are frozen, thaw them on ice to minimize degradation.[8]

  • Precipitation: To 100 µL of plasma, add 300-400 µL of cold methanol (B129727) containing the internal standard (Choline-d9).[6][8]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[8]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.[8]

  • Optional Ultrafiltration: For cleaner samples, the supernatant can be passed through a 10 kDa molecular weight cutoff filter.[8]

2. Liquid Chromatography

The following HILIC conditions are recommended for the separation of choline and choline-d9.

ParameterRecommended Conditions
HPLC System A high-performance liquid chromatography system capable of gradient elution.
Column Atlantis HILIC Silica (e.g., 2.1 x 100 mm, 3 µm) or equivalent HILIC column.[5][9]
Column Temperature 30 °C[6]
Mobile Phase A 10 mM Ammonium Formate in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient 0-1 min: 95% B; 1-5 min: 95-50% B; 5-5.1 min: 50-95% B; 5.1-8 min: 95% B (This is an example and may need optimization)
Flow Rate 0.4 mL/min
Injection Volume 5 µL

3. Mass Spectrometry

A triple quadrupole mass spectrometer is ideal for the sensitive and selective detection of choline and choline-d9.

ParameterRecommended Conditions
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) in Positive Ion Mode[5]
Multiple Reaction Monitoring (MRM) Transitions Choline: 104.1 -> 60.1; Choline-d9: 113.2 -> 69.1 (example transitions, should be optimized)
Ion Source Temperature 500 °C
Capillary Voltage 3.5 kV

Quantitative Data Summary

The following table summarizes the quantitative performance of the HILIC-MS/MS method for choline analysis, compiled from various sources.

ParameterCholineCholine-d9 (Internal Standard)Reference(s)
Linearity Range 0.60 to 38.40 µmol/LConstant concentration[10]
Correlation Coefficient (r²) > 0.99-[10]
Limit of Detection (LOD) 0.06 µmol/L-[10]
Limit of Quantification (LOQ) 0.1 ng/mL-[5][9]
Intra-assay Precision (%CV) 2.2 - 4.1%-[10]
Inter-assay Precision (%CV) < 1 - 6.5%-[10]
Accuracy Within ±20%-[10]

Diagrams

Experimental Workflow

G Figure 1: HILIC-MS/MS Workflow for Choline Analysis cluster_sample_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Choline-d9 Internal Standard plasma->add_is precipitation Protein Precipitation (Methanol) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant hilic HILIC Separation supernatant->hilic msms MS/MS Detection (MRM) hilic->msms quantification Quantification msms->quantification results Results quantification->results

A simplified workflow for choline analysis.

Choline's Role in Acetylcholine Synthesis

G Figure 2: Choline in Acetylcholine Synthesis choline Choline chat Choline Acetyltransferase (ChAT) choline->chat acetyl_coa Acetyl-CoA acetyl_coa->chat acetylcholine Acetylcholine chat->acetylcholine coa Coenzyme A chat->coa

Key biochemical pathway involving choline.

References

Application Notes and Protocols for Cholamine-d9 in Choline Biomarker Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cholamine-d9 (d9-choline) in clinical research for choline (B1196258) biomarker studies. Detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with data presentation and visualization of relevant biological pathways and experimental workflows.

Introduction

Choline is an essential nutrient vital for numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, and lipid transport.[1][2][3] Its metabolism is complex, involving multiple pathways and producing a range of important metabolites.[4] Accurate measurement of choline and its metabolites in biological matrices is crucial for understanding its role in health and disease, and for developing novel therapeutic strategies.[5]

This compound, a stable isotope-labeled form of choline, serves as an excellent internal standard for quantitative analysis by mass spectrometry.[6][7] Its near-identical physicochemical properties to endogenous choline ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for analytical variability and improving the accuracy and precision of quantification.[6][7]

Choline Metabolism and its Significance

Choline participates in three primary metabolic pathways:

  • The Phosphorylation Pathway: Choline is phosphorylated to phosphocholine, which is then converted to cytidine (B196190) diphosphate-choline (CDP-choline). CDP-choline is a key precursor for the synthesis of phosphatidylcholine, a major component of cell membranes.[4]

  • The Oxidation Pathway: Choline is oxidized in the liver and kidneys to betaine, which serves as a critical methyl donor in the one-carbon metabolism cycle.[4] This pathway is essential for the remethylation of homocysteine to methionine.

  • The Acetylation Pathway: In cholinergic neurons, choline is acetylated to form acetylcholine (B1216132), a vital neurotransmitter for nerve impulse transmission.[1][2]

Disruptions in choline metabolism have been linked to various pathological conditions, including liver disease, cardiovascular disease, and neurological disorders.[5] Therefore, the precise monitoring of choline and its metabolites can provide valuable insights into disease pathogenesis and treatment efficacy.

Choline_Metabolism cluster_exogenous Dietary Intake cluster_cellular Cellular Metabolism cluster_functions Biological Functions Dietary Choline Dietary Choline Choline Choline Dietary Choline->Choline Transport Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Betaine Aldehyde Betaine Aldehyde Choline->Betaine Aldehyde Choline Dehydrogenase Acetylcholine Acetylcholine Choline->Acetylcholine Choline Acetyltransferase (in neurons) CDP-Choline CDP-Choline Phosphocholine->CDP-Choline Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine Kennedy Pathway Membrane Synthesis Membrane Synthesis Phosphatidylcholine->Membrane Synthesis Betaine Betaine Betaine Aldehyde->Betaine Betaine Aldehyde Dehydrogenase Methyl Donation\n(One-Carbon Metabolism) Methyl Donation (One-Carbon Metabolism) Betaine->Methyl Donation\n(One-Carbon Metabolism) Neurotransmission Neurotransmission Acetylcholine->Neurotransmission Experimental_Workflow cluster_study_design Clinical Study Design cluster_sample_processing Sample Processing and Analysis cluster_data_analysis Data Analysis and Interpretation Study\nPopulation Study Population d9-Choline\nAdministration d9-Choline Administration Study\nPopulation->d9-Choline\nAdministration Biological Sample\nCollection (e.g., Plasma) Biological Sample Collection (e.g., Plasma) d9-Choline\nAdministration->Biological Sample\nCollection (e.g., Plasma) Sample\nPreparation Sample Preparation Biological Sample\nCollection (e.g., Plasma)->Sample\nPreparation LC-MS/MS\nAnalysis LC-MS/MS Analysis Sample\nPreparation->LC-MS/MS\nAnalysis Data\nAcquisition Data Acquisition LC-MS/MS\nAnalysis->Data\nAcquisition Quantification of\nCholine & Metabolites Quantification of Choline & Metabolites Data\nAcquisition->Quantification of\nCholine & Metabolites Calculation of\nd9-Enrichment Calculation of d9-Enrichment Quantification of\nCholine & Metabolites->Calculation of\nd9-Enrichment Statistical\nAnalysis Statistical Analysis Calculation of\nd9-Enrichment->Statistical\nAnalysis Biomarker\nDiscovery Biomarker Discovery Statistical\nAnalysis->Biomarker\nDiscovery

References

Troubleshooting & Optimization

Navigating Chromatographic Shifts of Cholamine-d9 in Choline Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the chromatographic shift observed between Cholamine-d9 and choline (B1196258) during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard, this compound, exhibit a different retention time compared to the native choline analyte?

A1: The observed chromatographic shift between choline and its deuterated internal standard, this compound, is primarily due to the deuterium (B1214612) isotope effect . The substitution of hydrogen with deuterium atoms slightly alters the physicochemical properties of the molecule. In Hydrophilic Interaction Liquid Chromatography (HILIC), which is commonly used for choline analysis, this can lead to subtle differences in the interactions with the stationary phase, resulting in a small but measurable retention time difference. In one reported HILIC method, choline eluted at 4.7 minutes, while its deuterated counterpart, choline-trimethyl-d9, eluted slightly later at 4.8 minutes[1].

Q2: My this compound and choline peaks used to co-elute, but now they are separating. What could be the cause?

A2: A sudden or gradual separation of previously co-eluting peaks can be indicative of changes in your chromatographic system or methodology. Several factors can contribute to this, including:

  • Column Aging: Over time, the performance of a chromatographic column can degrade, leading to changes in selectivity and retention.

  • Mobile Phase Preparation: Inconsistencies in the preparation of the mobile phase, such as slight variations in the concentration of additives like ammonium (B1175870) formate (B1220265) or in the pH, can significantly impact the retention behavior of polar analytes like choline.

  • System Equilibration: Inadequate column equilibration between runs can lead to retention time drift. HILIC columns, in particular, may require longer equilibration times compared to reversed-phase columns.

  • Column Temperature: Fluctuations in the column oven temperature can affect the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase, leading to shifts in retention.

Q3: Is a slight separation between the choline and this compound peaks always a problem for quantification?

A3: While ideal, perfect co-elution is not always achievable or necessary for accurate quantification. A small, consistent, and reproducible separation between the analyte and the internal standard can be acceptable, provided that the integration of both peaks is accurate and the response ratio remains constant across the calibration range. However, significant or variable separation can be problematic as it may indicate that the analyte and the internal standard are being affected differently by matrix effects, which can compromise the accuracy of the results.

Troubleshooting Guide

Should you encounter a problematic chromatographic shift between choline and this compound, the following troubleshooting steps can help identify and resolve the issue.

Systematic Troubleshooting Workflow

start Problem: Unacceptable Chromatographic Shift check_system Verify LC System Performance (Flow rate, temperature, leaks) start->check_system check_mobile_phase Review Mobile Phase Preparation and Composition check_system->check_mobile_phase System OK solution Solution: Consistent and Acceptable Separation check_system->solution Issue Found & Resolved check_column Evaluate Column Performance and Age check_mobile_phase->check_column Mobile Phase OK check_mobile_phase->solution Issue Found & Resolved optimize_method Optimize Chromatographic Method Parameters check_column->optimize_method Column OK check_column->solution Issue Found & Resolved optimize_method->solution

Caption: A stepwise workflow for troubleshooting chromatographic shifts.

Experimental Protocols

Key Experiment: HILIC-MS Analysis of Choline and this compound

This protocol is based on a method developed for the analysis of choline and its deuterated internal standard using an Atlantis HILIC Silica column[1].

Objective: To achieve consistent and reproducible separation of choline and this compound for quantitative analysis.

Materials:

  • Column: Atlantis HILIC Silica, 50 mm x 2.1 mm, 3 µm particle size

  • Mobile Phase: 86:14 (v/v) acetonitrile/water containing 10 mM ammonium formate, adjusted to pH 3.0

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Mass Spectrometer: Waters ZQ 2000 (or equivalent)

  • Ionization Mode: Positive ion electrospray (ESI+)

  • Detection Mode: Selected Ion Recording (SIR)

    • Choline: m/z 103.9

    • Choline-trimethyl-d9: m/z 113.10

Method:

  • Prepare the mobile phase as described above. Ensure accurate pH adjustment.

  • Equilibrate the Atlantis HILIC Silica column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare standard solutions of choline and this compound in a suitable diluent (e.g., 90:10 acetonitrile/water).

  • Inject the standards and samples onto the LC-MS system.

  • Monitor the specified m/z values in SIR mode.

Logical Relationship for Optimizing Separation

When adjusting chromatographic parameters, it's important to understand their interconnected effects on the separation of polar compounds in HILIC mode.

mp Mobile Phase Composition acetonitrile Acetonitrile % mp->acetonitrile buffer_conc Buffer Concentration (e.g., Ammonium Formate) mp->buffer_conc ph pH mp->ph retention Analyte Retention acetonitrile->retention Increases buffer_conc->retention Can Decrease (Ion-Exchange Effects) ph->retention Affects Analyte and Silanol Ionization selectivity Selectivity (Separation Factor) retention->selectivity

Caption: Factors influencing retention and selectivity in HILIC.

Data Presentation

The following table summarizes the reported retention times for choline and its deuterated internal standard under a specific HILIC method.

CompoundRetention Time (minutes)
Choline4.7[1]
This compound (Choline-trimethyl-d9)4.8[1]

References

Technical Support Center: Optimizing Cholamine-d9 Concentration for a Linear Response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Cholamine-d9 as an internal standard in your quantitative analyses. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a linear response in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration of this compound to achieve a linear response?

A1: There is no single universal concentration for this compound that guarantees a linear response. The optimal concentration is dependent on several factors, including the concentration range of the analyte, the sample matrix, and the sensitivity of the mass spectrometer. A common starting point is to use a concentration that is in the mid-range of the calibration curve of the analyte.

Q2: Why am I observing a non-linear response even when using an internal standard like this compound?

A2: Non-linearity, even with a deuterated internal standard, can arise from several sources. Common causes include detector saturation at high analyte concentrations, ion source saturation, matrix effects that disproportionately affect the analyte and internal standard, and issues with the purity of the internal standard.[1] It is also possible that the concentration of the internal standard itself is too high or too low.

Q3: My analyte and this compound show different retention times. Is this a problem?

A3: Yes, this can be a significant issue. Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2] If the analyte and this compound do not co-elute, they may be subjected to different matrix effects, leading to inaccurate quantification and non-linearity.[2][3]

Q4: How can I determine if matrix effects are causing my non-linear response?

A4: A matrix effect experiment can help elucidate this. This typically involves comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked blank matrix sample.[3][4] A significant difference in the response ratio between the two samples indicates the presence of matrix effects.

Q5: What should I do if I suspect my this compound internal standard is contaminated?

A5: First, always obtain a certificate of analysis from your supplier to verify the isotopic and chemical purity.[2] To experimentally check for contamination of the internal standard with the unlabeled analyte, you can analyze a blank sample spiked only with the this compound at the working concentration and monitor for the signal of the unlabeled analyte.[3]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve, particularly at higher concentrations, is a common issue. This is often characterized by a flattening of the curve, indicating detector or ion source saturation.[1]

Troubleshooting Steps:

  • Dilute Upper-Level Standards: The most direct approach is to dilute the high-concentration standards to fall within the linear range of the instrument.[1]

  • Optimize Internal Standard Concentration: The concentration of this compound may be too high, contributing to detector saturation. Prepare a series of calibration curves with varying concentrations of this compound to find the optimal concentration that yields the best linearity.

  • Check for Matrix Effects: As detailed in the experimental protocol below, evaluate the impact of the sample matrix on the analyte and internal standard.

  • Verify Peak Shape and Integration: Poor chromatography can lead to inaccurate peak integration and non-linearity. Ensure peak shapes are symmetrical and consistently integrated across the calibration range.[1]

Experimental Protocol: Evaluating Matrix Effects

This protocol will help determine if matrix effects are impacting the linear response of your assay.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the analyte and this compound are spiked into the final extract.[3][4]

    • Set C (Pre-Extraction Spike): A blank matrix is spiked with the analyte and this compound before the extraction process.[3]

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area Ratio in Set B / Peak Area Ratio in Set A) * 100

    • A value significantly different from 100% indicates ion suppression or enhancement.

Data Presentation:

Sample SetAnalyte Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Matrix Effect (%)
Set A (Neat)1,200,000600,0002.0-
Set B (Post-Spike)850,000580,0001.4773.5% (Suppression)
Set C (Pre-Spike)820,000570,0001.44-

Interpretation:

In this example, the significant decrease in the peak area ratio in the presence of the matrix (Set B) compared to the neat solution (Set A) indicates ion suppression.

Issue 2: Inconsistent Internal Standard Response

The peak area of this compound should be consistent across all samples and standards. Significant variability can indicate problems with sample preparation, instrument stability, or matrix effects.[1][5]

Troubleshooting Steps:

  • Review Sample Preparation: Ensure consistent and accurate pipetting of the internal standard into every sample.

  • Investigate Matrix Effects: As described above, differential matrix effects can suppress or enhance the internal standard signal in some samples more than others.

  • Check for Ion Suppression/Enhancement: Infuse a constant concentration of this compound while injecting an extracted blank matrix sample to observe any dip or rise in the signal at the retention time of co-eluting matrix components.

  • Instrument Stability Check: Run a series of injections of the internal standard in a neat solution to verify the stability of the mass spectrometer.

Visualizations

logical_workflow cluster_start Start cluster_investigation Investigation Steps start Non-Linear Response Observed check_concentration Is Analyte Concentration Too High? start->check_concentration check_is_concentration Is IS Concentration Optimal? check_concentration->check_is_concentration No dilute Dilute High Concentration Samples check_concentration->dilute Yes check_matrix Are Matrix Effects Present? check_is_concentration->check_matrix Yes optimize_is Optimize IS Concentration check_is_concentration->optimize_is No check_purity Is IS Purity Confirmed? check_matrix->check_purity No optimize_chroma Optimize Chromatography check_matrix->optimize_chroma Yes new_is Source New IS Lot check_purity->new_is No

Caption: Troubleshooting workflow for a non-linear response.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation set_a Set A: Neat Solution (Analyte + IS in Solvent) lcms LC-MS/MS Analysis set_a->lcms set_b Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) set_b->lcms set_c Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS -> Extract) set_c->lcms compare Compare Peak Area Ratios (Set A vs. Set B) lcms->compare result Matrix Effect Quantified compare->result

Caption: Workflow for evaluating matrix effects.

References

Technical Support Center: In-source Fragmentation of Cholamine-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in-source fragmentation (ISF) of Cholamine-d9 in mass spectrometry. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and mitigate issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?

A1: In-source fragmentation, also known as in-source collision-induced dissociation (CID), is the breakdown of analyte ions within the ion source of a mass spectrometer, before they enter the mass analyzer.[1][2][3] This phenomenon is particularly relevant for this compound, a deuterated quaternary ammonium (B1175870) compound used for isotopic labeling, because these types of molecules can be susceptible to fragmentation.[4] Excessive ISF is a concern as it can diminish the signal of the intended precursor ion, which complicates molecular weight confirmation and can lead to inaccuracies in quantification if the fragmentation is not reproducible.[5]

Q2: What are the primary causes of ISF for this compound?

A2: The fragmentation of this compound in the ion source is primarily caused by the transfer of excess energy to the ions. The main contributing factors are:

  • High Cone/Declustering/Fragmentor Voltage: These voltages accelerate ions between the atmospheric pressure region of the source and the vacuum region of the mass analyzer.[1][2] Excessively high voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[2][5]

  • High Source and Desolvation Temperatures: Elevated temperatures used to facilitate solvent evaporation can provide thermal energy that makes the ions more prone to fragmentation upon collision.[1][5]

  • Analyte Instability: Molecules with certain functional groups, like the quaternary ammonium moiety in this compound, can be inherently fragile and fragment even under relatively mild source conditions.[4]

  • Mobile Phase Composition: The properties of the solvent and additives can influence ionization efficiency and the stability of the generated ions, which may indirectly contribute to fragmentation.[6]

Q3: How can I identify if ISF of this compound is occurring in my experiment?

A3: You can identify in-source fragmentation by observing the following indicators in your mass spectrometry data:

  • The presence of significant fragment ions in a full scan or MS1 spectrum, where no collision energy has been intentionally applied in the collision cell.[6]

  • A precursor ion signal for this compound that is lower than expected.[6]

  • A corresponding decrease in the intensity of fragment ions as you systematically lower the cone voltage or the source temperature.[6][7]

Q4: What is the most common fragmentation pathway for this compound derivatives?

A4: Derivatives of Cholamine contain a quaternary ammonium group. Compounds with this structure are known to undergo a characteristic neutral loss of the trimethylamine (B31210) group.[4] For this compound, this corresponds to the neutral loss of trimethylamine-d9 (N(CD₃)₃), which has a mass of approximately 68 Da. This results in a prominent fragment ion in the spectrum.

Q5: Does the deuteration in this compound significantly alter its fragmentation behavior compared to its non-deuterated (d0) counterpart?

A5: While deuterated compounds may exhibit slightly different fragmentation patterns or efficiencies compared to their non-deuterated versions, the fundamental mechanisms of minimizing fragmentation remain the same.[5] The primary fragmentation pathway—the neutral loss of the trimethylamine group—is expected for both this compound and Cholamine-d0, with the mass of the neutral loss being the key difference (68 Da for d9 vs. 59 Da for d0).

Troubleshooting Guide

Issue: Observing a high abundance of fragment ions and a low precursor ion signal for this compound in MS1 (full scan) mode.

This guide provides a systematic approach to diagnose and minimize unwanted in-source fragmentation.

Troubleshooting_Workflow start Start: High ISF Observed (Low Precursor, High Fragment) confirm_frag 1. Confirm Fragmentation Increase cone voltage. Does precursor decrease while fragment increases? start->confirm_frag reduce_cv 2. Optimize Cone Voltage (CV) Gradually decrease CV in 5-10V steps. confirm_frag->reduce_cv  Yes, it's ISF not_frag Issue may be impurity or contamination. Investigate sample purity. confirm_frag->not_frag No   monitor_signal Monitor Precursor & Fragment Ion Intensities at Each Step reduce_cv->monitor_signal is_signal_ok1 Is Precursor/Fragment Ratio Acceptable? monitor_signal->is_signal_ok1 optimize_temp 3. Optimize Temperatures Set optimal CV. Gradually decrease Source/Desolvation Temp in 25°C steps. is_signal_ok1->optimize_temp No, fragmentation still high   end_ok Problem Resolved: ISF Minimized is_signal_ok1->end_ok Yes   is_signal_ok2 Is Precursor/Fragment Ratio Acceptable? optimize_temp->is_signal_ok2 optimize_gas 4. Optimize Gas Settings Adjust Nebulizer & Drying Gas Flow to ensure stable spray & good desolvation. is_signal_ok2->optimize_gas No, fragmentation still high   is_signal_ok2->end_ok Yes   is_signal_ok3 Is Overall Signal Intensity Sufficient? optimize_gas->is_signal_ok3 is_signal_ok3->end_ok Yes   end_compromise Further Optimization Needed: Balance signal intensity with acceptable ISF. Consider mobile phase modifiers. is_signal_ok3->end_compromise No, signal too low  

A troubleshooting workflow for minimizing in-source fragmentation.

Data Presentation: Key Parameter Optimization

Effective management of in-source fragmentation requires the careful optimization of several instrument parameters. The following tables summarize typical starting ranges for Electrospray Ionization (ESI) and provide a strategy for their adjustment.

Table 1: Typical ESI Source Parameters and Optimization Strategy

Parameter Typical Range (Positive Ion Mode) Optimization Strategy to Reduce ISF Potential Trade-Offs
Cone/Fragmentor/Declustering Voltage 10 - 60 V This is the most critical parameter. Gradually decrease in 5-10 V increments to reduce ion acceleration and collision energy.[5][7] May decrease overall ion signal if set too low. A compromise is often needed.[5]
Source Temperature 100 - 150 °C Decrease in 10-20 °C increments to minimize thermal stress on the analyte.[5] May negatively affect ionization efficiency.
Desolvation/Drying Gas Temperature 200 - 350 °C Decrease in 25-50 °C increments to reduce the thermal energy imparted to the ions.[5][7] Inefficient desolvation can lead to solvent clusters and reduced signal intensity.[5]
Drying Gas Flow 4 - 12 L/min Optimize to ensure efficient desolvation without being excessively harsh.[7] Suboptimal flow can reduce sensitivity or lead to solvent adducts.
Nebulizer Pressure 10 - 50 psi Adjust to achieve a stable spray; this parameter has a less direct, but still influential, effect on ion stability.[7] Poor settings can lead to an unstable signal.

| Spray Voltage (V) | 2000 - 4000 V | Aim for the lowest voltage that provides a stable and robust spray to minimize the risk of in-source reactions.[7] | Too low a voltage will result in an unstable or non-existent signal. |

Table 2: Expected Precursor and Fragment Ions for a this compound Derivative

Ion Description Structure Example m/z Note
Precursor Ion [R-CO-NH-(CH₂)₂-N⁺(CD₃)₃] [M]⁺ This is the intact, ionized molecule of interest.
Major Fragment Ion [R-CO-NH-(CH₂)₂]⁺ [M - 68]⁺ Formed via the neutral loss of trimethylamine-d9.

| Neutral Loss | N(CD₃)₃ | 68 Da | This uncharged species is not detected by the mass spectrometer. |

Experimental Protocols

Protocol: Systematic Optimization of Cone Voltage and Source Temperature

This protocol details a systematic approach to find the optimal ESI source parameters that maximize the precursor ion signal for this compound while minimizing in-source fragmentation.[6][7]

Objective: To determine the ideal cone/declustering voltage and source/desolvation temperature for the analysis of a this compound labeled compound.

Methodology:

  • Prepare Standard Solution: Prepare a standard solution of the this compound derivative at a known concentration (e.g., 100 ng/mL) in a solvent mixture appropriate for your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a stable, low flow rate (e.g., 5-10 µL/min) to achieve a continuous and stable ion signal.

  • Set Initial Parameters: Begin with moderate source and desolvation temperatures (e.g., 120 °C and 300 °C, respectively) and a cone voltage known to cause fragmentation (e.g., 60 V). Acquire data in full scan (MS1) mode.

  • Vary Cone/Declustering Voltage:

    • While keeping temperatures constant, acquire a mass spectrum.

    • Gradually decrease the cone voltage in discrete steps (e.g., 5-10 V increments) down to a low value (e.g., 10 V).

    • At each step, record the absolute intensities of the precursor ion ([M]⁺) and the major fragment ion ([M-68]⁺).

  • Vary Source/Desolvation Temperature:

    • Set the cone voltage to the value that provided the best precursor-to-fragment ratio from the previous step.

    • Begin with a relatively high desolvation temperature (e.g., 350 °C).

    • Gradually decrease the temperature in discrete steps (e.g., 25 °C increments).

    • At each temperature, record the intensities of the precursor and fragment ions.

  • Data Analysis:

    • Plot the intensities of the precursor and fragment ions as a function of cone voltage.

    • Separately, plot the intensities as a function of temperature.

    • Select the optimal parameters that provide the highest precursor ion signal while keeping the fragment ion signal at an acceptable minimum. This often represents a compromise to maintain adequate overall signal intensity.[5]

Experimental_Workflow cluster_cv Cone Voltage Optimization cluster_temp Temperature Optimization prep_std 1. Prepare this compound Standard Solution infuse 2. Infuse into MS at a Constant Flow Rate prep_std->infuse set_initial 3. Set Initial MS Parameters (Moderate Temp, High CV) infuse->set_initial vary_cv 4. Vary Cone Voltage (CV) (High to Low) set_initial->vary_cv record_cv 5. Record [M]+ and [M-68]+ Intensities at Each CV Step vary_cv->record_cv set_opt_cv 6. Set Optimal CV from Step 5 record_cv->set_opt_cv vary_temp 7. Vary Desolvation Temp (High to Low) set_opt_cv->vary_temp record_temp 8. Record [M]+ and [M-68]+ Intensities at Each Temp Step vary_temp->record_temp analyze 9. Analyze Data Plot intensities vs. CV and Temp record_temp->analyze determine_opt 10. Determine Optimal Parameters (Maximize Precursor, Minimize Fragment) analyze->determine_opt

An experimental workflow for the systematic optimization of MS parameters.

Visualizing the Fragmentation Pathway

Understanding the fragmentation pattern is key to identifying it in your spectra. The diagram below illustrates the primary in-source fragmentation mechanism for a generic this compound derivative.

References

Navigating the Chromatography of Cholamine-d9: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cholamine-d9 in their analytical workflows, achieving optimal peak shape and resolution is paramount for accurate quantification. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of this deuterated internal standard.

Frequently Asked Questions (FAQs) for this compound Analysis

This section addresses specific issues that may arise during the analysis of this compound, offering targeted solutions to improve chromatographic performance.

Q1: Why am I observing poor or no retention of this compound on my reversed-phase (e.g., C18) column?

A1: this compound, being a small, polar, quaternary amine, is not well-retained on traditional reversed-phase columns like C18.[1][2][3] For effective retention and separation of such highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique.[1][3][4] HILIC stationary phases facilitate the retention of polar analytes by partitioning them into a water-enriched layer on the surface of the packing material.

Q2: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

A2: Peak tailing for basic compounds like this compound in HILIC is a common issue, often stemming from several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the positively charged quaternary amine of this compound, leading to tailing.

    • Solution: Operate the mobile phase at a lower pH (e.g., with 0.1% formic acid) to protonate the silanol groups and minimize these secondary interactions. Using a highly deactivated, end-capped column can also significantly reduce peak tailing.

  • Inappropriate Mobile Phase Buffer: Insufficient or improper buffering can lead to inconsistent ionization of the analyte and stationary phase.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

Q3: I'm seeing a broad or split peak for this compound. What should I investigate?

A3: Broad or split peaks can arise from several issues related to the sample solvent and injection:

  • Incompatible Injection Solvent: Dissolving the this compound standard in a solvent significantly stronger (more aqueous) than the initial mobile phase can cause peak distortion.[5][6]

    • Solution: The sample should ideally be dissolved in a solvent that matches the initial mobile phase composition as closely as possible, which for HILIC is typically a high percentage of acetonitrile.[1][3][5] This ensures a focused injection band and sharp peaks.

  • Large Injection Volume: Injecting too large a volume of sample can overload the column, leading to peak broadening.

    • Solution: Reduce the injection volume. For a standard 2.1 mm ID column, injection volumes are typically in the range of 1-5 µL.

  • Column Void or Degradation: A void at the head of the column or degradation of the stationary phase can lead to a split peak.

    • Solution: If a void is suspected, reversing the column (if permissible by the manufacturer) and flushing may help. Otherwise, the column may need to be replaced.

Q4: How can I improve the resolution between this compound and other polar analytes in my sample?

A4: Improving resolution in HILIC involves optimizing several parameters:

  • Mobile Phase Gradient: A shallower gradient (a slower increase in the aqueous component) can improve the separation of closely eluting peaks.

  • Mobile Phase Composition: The choice and concentration of the buffer and the organic solvent (typically acetonitrile) can influence selectivity. Experiment with different buffer systems (e.g., ammonium formate vs. ammonium acetate) to see which provides better resolution.

  • Column Chemistry: Different HILIC stationary phases (e.g., bare silica, zwitterionic, or diol-based) offer different selectivities.[1][2] If resolution is a persistent issue, testing a column with a different chemistry may be beneficial. The Agilent InfinityLab Poroshell 120 HILIC-Z column has been shown to provide good peak shape for choline (B1196258) and acetylcholine (B1216132).[2]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.

Experimental Protocols for this compound Analysis

Below are detailed methodologies for the analysis of Cholamine and its deuterated isotopologues using HILIC-LC/MS.

Method 1: HILIC Separation of Choline and Acetylcholine

This method is adapted from a protocol for the analysis of choline and acetylcholine and is suitable for this compound.[1]

ParameterSpecification
Column Syncronis HILIC, 1.7 µm, 50 x 2.1 mm
Mobile Phase A 100 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 90% B held for 0.5 min, then to 50% B in 2.0 min, hold for 0.5 min, then return to 90% B in 0.1 min and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Sample Diluent Acetonitrile
Method 2: Analysis of Choline Metabolites with Different HILIC Chemistries

This protocol compares two different HILIC column chemistries for the analysis of choline and its metabolites, providing insights for optimizing this compound analysis.[2]

ParameterSpecification
Columns Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 × 100 mm, 2.7 µmAgilent InfinityLab Poroshell 120 HILIC-OH5, 2.1 × 100 mm, 2.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 5 minutes, then to 30% B over 1 minute, hold for 1 minute, then return to 90% B over 1 minute and re-equilibrate for 2 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Diluent 90:10 Acetonitrile:Water

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common peak shape and resolution issues with this compound.

This compound Troubleshooting Workflow start Poor Peak Shape or Resolution for this compound check_retention Is retention adequate? start->check_retention use_hilic Switch to HILIC column check_retention->use_hilic No check_peak_shape What is the peak shape issue? check_retention->check_peak_shape Yes use_hilic->check_retention tailing Peak Tailing check_peak_shape->tailing Tailing broad_split Broad or Split Peak check_peak_shape->broad_split Broad/Split poor_resolution Poor Resolution check_peak_shape->poor_resolution Poor Resolution tailing_solutions 1. Lower mobile phase pH (add formic acid). 2. Add buffer (Ammonium Formate/Acetate). 3. Use end-capped column. tailing->tailing_solutions broad_split_solutions 1. Ensure sample is dissolved in high % organic solvent. 2. Reduce injection volume. 3. Check for column void/degradation. broad_split->broad_split_solutions poor_resolution_solutions 1. Optimize gradient (make it shallower). 2. Try different HILIC column chemistry. 3. Reduce flow rate. poor_resolution->poor_resolution_solutions end Optimal Peak Shape and Resolution tailing_solutions->end broad_split_solutions->end poor_resolution_solutions->end

Caption: A step-by-step workflow for diagnosing and resolving common chromatographic issues encountered with this compound.

References

Navigating the Nuances of Choline and Choline-d9 Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the liquid chromatography (LC) gradient for the successful separation of choline (B1196258) and its deuterated internal standard, choline-d9. Co-elution of an analyte and its isotopically labeled standard can compromise the accuracy and reliability of quantitative analyses, making effective chromatographic separation a critical method development step.

Frequently Asked Questions (FAQs)

Q1: Why are choline and choline-d9 co-eluting in my current LC method?

Choline and its deuterated analog, choline-d9, are structurally very similar. In chromatography, separation is based on the differential partitioning of analytes between the stationary and mobile phases. Due to their nearly identical physicochemical properties, achieving baseline separation between them can be challenging. The slight difference in mass does not typically provide a sufficient basis for separation in liquid chromatography. Therefore, optimizing the chromatographic conditions, particularly the LC gradient, is essential to exploit subtle differences in their interactions with the stationary phase.

Q2: What is the most suitable chromatography mode for separating choline and choline-d9?

Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective and widely used technique for the retention and separation of polar compounds like choline.[1] Unlike reversed-phase chromatography where choline, being a small, polar quaternary amine, would have little to no retention, HILIC utilizes a polar stationary phase and a high organic mobile phase to retain and separate such analytes.[2][3]

Q3: Which HILIC column should I choose for choline analysis?

Several HILIC stationary phases can be effective. The choice of column can significantly impact selectivity. Some commonly used and effective columns for choline and its metabolites include:

  • Zwitterionic HILIC columns (e.g., Poroshell 120 HILIC-Z): These columns often provide excellent peak shape for choline.[4]

  • Amide-based HILIC columns: These can also offer good retention and separation.

  • Bare silica (B1680970) HILIC columns (e.g., Atlantis HILIC Silica): These are a traditional choice for HILIC and can provide good results.[5]

A comparison of different HILIC columns, such as a Poroshell 120 HILIC-OH5 and a Poroshell 120 HILIC-Z, has shown that while both can retain choline, the HILIC-Z column may provide a better peak shape for choline and acetylcholine (B1216132).[4]

Troubleshooting Guide: Improving Separation of Choline and Choline-d9

Issue: Poor or No Resolution Between Choline and Choline-d9 Peaks

This is the most common challenge. The following steps provide a systematic approach to optimize your LC gradient and other parameters to achieve baseline separation.

1. Gradient Slope Adjustment (The Primary Tool)

A shallow gradient is often key to separating closely eluting compounds.

  • Initial Approach: Start with a shallow gradient. Instead of a rapid change in mobile phase composition, extend the gradient time over the elution window where choline and choline-d9 appear.

  • Systematic Optimization:

    • Step 1: Isocratic Hold: Begin with a high percentage of organic solvent (e.g., 90-95% acetonitrile) and hold for a short period (e.g., 0.5-1 minute) to ensure good peak shape for early eluting compounds.

    • Step 2: Shallow Gradient: Decrease the organic solvent concentration slowly. For example, a gradient of 0.5-1% change in the aqueous phase per minute around the expected elution time of choline can significantly improve resolution.

    • Step 3: Column Re-equilibration: Ensure a sufficient re-equilibration time at the initial mobile phase conditions between injections. Inadequate equilibration in HILIC can lead to poor reproducibility of retention times.[1]

2. Mobile Phase Composition

The choice and concentration of the mobile phase buffer can influence selectivity.

  • Buffer Selection: Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are the most common volatile buffers used in HILIC-MS applications.[6]

    • Ammonium Acetate: Often provides good peak shape for choline and its metabolites.[4]

    • Ammonium Formate: Can be a good alternative and may offer different selectivity. The pH of the mobile phase can be adjusted with formic acid or acetic acid.

  • Buffer Concentration: Typically, a buffer concentration of 10-20 mM is a good starting point for HILIC-MS.[6] Higher buffer concentrations can sometimes improve peak shape but may also lead to ion suppression in the mass spectrometer.

  • Mobile Phase pH: The pH of the aqueous portion of the mobile phase can affect the ionization state of the stationary phase's surface silanols and the analyte itself, thereby influencing retention and selectivity. A systematic evaluation of pH (e.g., from 3 to 6) can help in optimizing the separation.

3. Flow Rate Optimization

Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the analysis time. A balance must be struck between resolution and throughput.

4. Column Temperature

Varying the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which may lead to changes in selectivity and improved separation. Experimenting with temperatures in the range of 25-40°C is a reasonable approach.

Experimental Protocols

Example HILIC LC-MS/MS Method for Choline Analysis

This protocol provides a starting point for method development. Optimization will likely be required for your specific instrumentation and application.

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
MS System Agilent 6460 Triple Quadrupole LC/MS or equivalent
Column Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 5 minutes
Flow Rate 0.30 mL/min
Column Temperature 30 °C
Injection Volume 1 µL
MS Ion Mode ESI, Positive
Drying Gas Temp 250 °C
Drying Gas Flow 5 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 3500 V

This table is based on an example method for choline and its metabolites and serves as a starting point.[4]

Quantitative Data: Example Retention Times
CompoundColumnMobile PhaseRetention Time (min)
CholineSyncronis HILIC, 1.7 µm, 50 x 2.1 mm15 mM Ammonium Formate, pH 3.5 / Acetonitrile (10:90 v/v)~2.5
AcetylcholineSyncronis HILIC, 1.7 µm, 50 x 2.1 mm15 mM Ammonium Formate, pH 3.5 / Acetonitrile (10:90 v/v)~1.8

Data adapted from an application note demonstrating the separation of acetylcholine and choline.[2][3]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the separation of choline and choline-d9.

G start Start: Co-elution of Choline and Choline-d9 gradient Adjust Gradient Slope (Make it shallower) start->gradient mobile_phase Optimize Mobile Phase (Buffer type, concentration, pH) gradient->mobile_phase If still co-eluting end Achieved Separation gradient->end Separation Achieved flow_rate Adjust Flow Rate (Try lower flow rate) mobile_phase->flow_rate If still co-eluting mobile_phase->end Separation Achieved temperature Optimize Column Temperature flow_rate->temperature If still co-eluting flow_rate->end Separation Achieved column Consider Different HILIC Column Chemistry temperature->column If still co-eluting temperature->end Separation Achieved column->end Separation Achieved no No Improvement yes Improved?

Caption: A logical workflow for troubleshooting the co-elution of choline and choline-d9.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Cholamine-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of choline (B1196258) and its vital neurotransmitter metabolite, acetylcholine (B1216132), the choice of an internal standard is a critical decision that directly impacts data reliability. This guide provides an objective comparison of Cholamine-d9 (choline-d9) with alternative internal standards, supported by experimental data, to demonstrate its superior performance in ensuring the accuracy and precision of bioanalytical methods.

In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of analytical accuracy and precision is paramount. Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard for quantitative bioanalysis using mass spectrometry.[1] By being chemically identical to the analyte, a SIL-IS like this compound co-elutes and experiences the same matrix effects, leading to more effective normalization and thereby ensuring the generation of robust and reliable data.[2]

Superior Performance of this compound: A Data-Driven Comparison

The use of a deuterated internal standard such as this compound significantly enhances the accuracy and precision of quantifying choline and acetylcholine in various biological matrices. The following tables summarize validation data from several studies, comparing the performance of methods utilizing deuterated internal standards with those using alternative approaches.

Analyte Internal Standard Matrix Accuracy (% Recovery or % Bias) Precision (% RSD or % CV) Reference
Choline & Phospholipids (B1166683)Choline-d3Foods & Tissues90% - 115%1.6% - 13%[1]
Acetylcholine & CholineCholine-d9Artificial Cerebrospinal FluidNot explicitly stated, but calibration curve data providedNot explicitly stated, but calibration curve data provided[3]
Acetylcholine & CholineNot specified deuterated ISHuman Cerebrospinal Fluid85.2% - 113.1%1.3% - 11.9%[4]
AcetylcholineAcetylcholine-d4Murine BrainImproved accuracy and precision compared to other methodsLower limit of detection of 0.2 ng/mL[5]
Choline & MetabolitesDeuterium-labeled ISRat Liver85.7% - 104.8%Intra-assay: 1.6% - 8.5%, Inter-assay: 1.2% - 6.9%[2]

Table 1: Performance of Analytical Methods Using Deuterated Internal Standards.

Analyte Internal Standard Matrix Accuracy (% Recovery) Precision (% RSD) Reference
Acetylcholine & CholineAcetyl-beta-methylcholineMicrodialysis Samples93% - 101%3.1% (ACh), 3.5% (Ch)[6]
Choline & AcetylcholineButyrylcholineSynaptosomal PreparationsNot explicitly statedNot explicitly stated, but achieved accurate quantitation[7]
CholineNone (External Standard)Dietary Supplements96.7% - 100.8%<3.0%[8]
Choline CompoundsNone (Standard Addition)Fruits & VegetablesNot explicitly statedNot explicitly stated[9]

Table 2: Performance of Analytical Methods Using Alternative Internal Standards or Calibration Strategies.

The data clearly indicates that while alternative methods can provide acceptable results under certain conditions, methods employing deuterated internal standards like this compound consistently demonstrate high levels of accuracy and precision across a range of complex biological matrices. The slightly wider range in accuracy for deuterated standards in some studies can be attributed to the analysis of a larger number of related analytes simultaneously.

The Rationale Behind Deuterated Internal Standards

The fundamental principle for the superior performance of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during the entire analytical process, from sample extraction to detection.

cluster_workflow Analytical Workflow cluster_compensation Compensation for Variability Sample Biological Sample (Analyte + Matrix) Add_IS Addition of This compound (IS) Sample->Add_IS Extraction Sample Preparation (e.g., SPE, Protein Precipitation) Add_IS->Extraction Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Add_IS->Matrix_Effects IS co-elutes and experiences same matrix effects Extraction_Loss Extraction Inefficiency Add_IS->Extraction_Loss IS has same extraction recovery Instrument_Drift Instrumental Variability Add_IS->Instrument_Drift IS normalizes for instrumental fluctuations LC_Separation LC Separation Extraction->LC_Separation Extraction->Matrix_Effects Extraction->Extraction_Loss MS_Detection MS/MS Detection LC_Separation->MS_Detection LC_Separation->Matrix_Effects Data_Analysis Data Analysis (Analyte/IS Ratio) MS_Detection->Data_Analysis MS_Detection->Instrument_Drift

Workflow for quantitative analysis using this compound.

As illustrated in the diagram above, this compound is introduced at the beginning of the workflow. Any loss of analyte during sample preparation or variations in instrument response will affect both the analyte and the internal standard to the same extent. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively cancelled out, leading to a more accurate and precise measurement of the analyte's concentration.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of typical experimental protocols for the quantification of choline and acetylcholine using a deuterated internal standard.

Method 1: HILIC-LC-MS/MS for Choline and Acetylcholine in Artificial Cerebrospinal Fluid[3]
  • Sample Preparation:

    • Spike artificial cerebrospinal fluid (aCSF) with a mixture of acetylcholine, choline, and this compound (Choline-d9).

    • Basify the solution with ammonium (B1175870) hydroxide.

    • Perform solid-phase extraction (SPE) using an Oasis WCX 96-well µElution plate.

    • Condition the sorbent with water.

    • Load the sample.

    • Wash with water followed by methanol (B129727).

    • Elute the analytes with 5% formic acid in isopropanol-acetonitrile (60:40 v/v).

    • Directly inject the eluate.

  • LC-MS/MS Parameters:

    • Column: Atlantis HILIC Silica

    • Mobile Phase: A gradient of ammonium formate (B1220265) in water and acetonitrile.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Single quadrupole mass spectrometer.

Method 2: HILIC-LC-MS/MS for Choline-Related Compounds in Foods and Tissues[1]
  • Sample Preparation:

    • Homogenize the sample in a mixture of chloroform, methanol, and water (1:2:0.8).

    • Spike the homogenate with Choline-d3.

    • Dilute the extract in methanol for analysis.

  • LC-MS/MS Parameters:

    • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Ionization: Positive ion electrospray mass spectrometry.

    • Scan Modes: A combination of precursor ion scan, neutral loss scan, and multiple reaction monitoring (MRM).

Logical Relationship for Improved Data Quality

The decision to use a deuterated internal standard like this compound is a logical step towards achieving higher data quality in quantitative bioanalysis. The following diagram outlines the reasoning.

cluster_IS_Types Internal Standard Options cluster_Comparison Performance Comparison Start Goal: Accurate & Precise Quantification Problem Problem: Analytical Variability Start->Problem Solution Solution: Use of Internal Standard Problem->Solution Choice Which Internal Standard? Solution->Choice Analog Structural Analog Choice->Analog Deuterated Deuterated (e.g., this compound) Choice->Deuterated Analog_Perf Different physicochemical properties - Inconsistent co-elution - Variable matrix effects - Lower Accuracy & Precision Analog->Analog_Perf Deuterated_Perf Identical physicochemical properties - Consistent co-elution - Identical matrix effects - Higher Accuracy & Precision Deuterated->Deuterated_Perf Conclusion Conclusion: This compound is the optimal choice Deuterated_Perf->Conclusion

Decision pathway for selecting an internal standard.

Conclusion

The choice of an internal standard is a foundational element in the development of robust and reliable bioanalytical methods. The experimental data overwhelmingly supports the use of deuterated internal standards, such as this compound, for the accurate and precise quantification of choline and acetylcholine. By effectively compensating for analytical variability, this compound ensures the integrity of quantitative data, a prerequisite for confident decision-making in research, clinical diagnostics, and drug development. For scientists demanding the highest quality data, this compound represents the gold standard internal standard for choline and acetylcholine analysis.

References

A Head-to-Head Battle in Mass Spectrometry: Cholamine-d9 vs. 13C-Labeled Choline as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an in-depth comparison of two commonly used stable isotope-labeled internal standards for the analysis of choline (B1196258): the deuterated standard, Cholamine-d9, and 13C-labeled choline.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly for complex biological matrices. By mimicking the physicochemical properties of the analyte, they can effectively compensate for variations in sample preparation, chromatography, and ionization. However, the choice between deuterium (B1214612) (²H or D) and carbon-13 (¹³C) labeling can significantly impact data quality. This guide will explore the performance differences between this compound and ¹³C-labeled choline, supported by experimental data, to inform the selection of the most suitable internal standard for your analytical needs.

Performance Comparison: The Isotope Effect in Action

The fundamental difference between this compound and ¹³C-labeled choline lies in the potential for isotopic effects, primarily the chromatographic isotope effect. Deuterated compounds can exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts, a phenomenon that is generally absent with ¹³C-labeled standards. This can lead to differential matrix effects, where the analyte and the internal standard are not exposed to the same degree of ion suppression or enhancement, potentially compromising accuracy.

While direct head-to-head comparative studies between this compound and ¹³C-labeled choline are not abundant in the literature, the general consensus and available data strongly suggest the superiority of ¹³C-labeled internal standards for robust and accurate quantification.[1][2]

Table 1: Quantitative Comparison of Deuterated vs. ¹³C-Labeled Internal Standards

FeatureThis compound (Deuterated)¹³C-Labeled CholineRationale & Implications for Choline Analysis
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than unlabeled choline.Excellent co-elution with unlabeled choline.Perfect co-elution of ¹³C-labeled choline ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate correction and improved data quality.
Matrix Effect Compensation Can be less effective due to chromatographic separation from the analyte, potentially leading to quantification errors.Highly effective at compensating for matrix effects due to identical chromatographic behavior.For complex matrices like plasma or tissue homogenates, where matrix effects are a significant concern, ¹³C-labeled choline provides more reliable quantification.
Isotopic Stability Generally stable, but the C-D bond is weaker than the C-¹³C bond.Highly stable as the ¹³C atoms are integrated into the carbon skeleton of the molecule.¹³C-labeling offers greater assurance of isotopic stability throughout the analytical process.
Cost Generally less expensive and more widely available.Typically more expensive due to a more complex synthesis process.Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality.

Experimental Protocols: Methodologies for Choline Quantification

Detailed experimental protocols are crucial for the successful implementation of quantitative mass spectrometry assays. Below are representative methodologies for the analysis of choline using both deuterated and ¹³C-labeled internal standards.

Protocol 1: Choline Quantification using Deuterated Choline (e.g., Choline-d9) as an Internal Standard

This protocol is adapted from a method for the analysis of choline and its metabolites in tissues and foods by LC/ESI-IDMS.[3]

1. Sample Preparation (Tissue)

  • Homogenize ~100 mg of tissue in 400 µL of methanol/chloroform (2:1, v/v).

  • Add a known amount of the deuterated internal standard (e.g., Choline-d9).

  • Vortex and centrifuge to separate the aqueous and organic layers.

  • Collect the aqueous phase containing choline.

  • Dry the aqueous phase under vacuum and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions:

    • Choline: m/z 104 → 60

    • Choline-d9: m/z 113 → 69

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of choline to the internal standard against the concentration of the analyte.

  • Quantify choline in the samples using the calibration curve.

Protocol 2: Choline Quantification using ¹³C-Labeled Choline as an Internal Standard

This protocol outlines a general procedure for the analysis of choline in plasma.[4]

1. Sample Preparation (Plasma)

  • To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing the ¹³C-labeled internal standard.

  • Vortex thoroughly to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC Column: HILIC column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid).

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions:

    • Choline: m/z 104 → 60

    • ¹³C-labeled Choline (e.g., Choline-d13 was used in the reference, a fully ¹³C labeled standard would have a different mass shift): m/z 117 → 60+ (specific fragment depends on labeling pattern)

3. Data Analysis

  • Generate a calibration curve by analyzing standards with known concentrations of choline and a fixed concentration of the ¹³C-labeled internal standard.

  • Determine the concentration of choline in the plasma samples by comparing their peak area ratios to the calibration curve.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate a typical experimental workflow and the signaling pathway of choline.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (this compound or 13C-Choline) Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LC Liquid Chromatography (HILIC Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Quant Quantify Choline Concentration Ratio->Quant Curve Calibration Curve Curve->Quant

Caption: A typical experimental workflow for the quantification of choline using a stable isotope-labeled internal standard by LC-MS/MS.

CholineMetabolism cluster_kennedy Kennedy Pathway cluster_oxidation Oxidation Pathway cluster_neurotransmission Neurotransmitter Synthesis Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Acetylcholine Acetylcholine Choline->Acetylcholine CDP_Choline CDP-Choline Phosphocholine->CDP_Choline PC Phosphatidylcholine CDP_Choline->PC Betaine Betaine Betaine_Aldehyde->Betaine

Caption: Major metabolic pathways of choline, a critical nutrient involved in various physiological processes.

Conclusion and Recommendations

The selection of an internal standard is a critical decision in quantitative mass spectrometry that directly impacts the quality and reliability of the data. While this compound and other deuterated standards are often more accessible and cost-effective, the scientific evidence strongly supports the superiority of ¹³C-labeled internal standards for the quantification of choline.

Key advantages of ¹³C-labeled choline include:

  • Co-elution with the analyte: This ensures accurate compensation for matrix effects.[1]

  • Greater isotopic stability: This eliminates the risk of back-exchange and ensures data integrity.

  • Improved accuracy and precision: This leads to more reliable and defensible quantitative results.[1]

For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled choline as an internal standard is a sound scientific choice that will lead to more robust and reliable analytical methods. When using deuterated standards like this compound, it is crucial to thoroughly validate the method to ensure that potential chromatographic shifts and differential matrix effects do not compromise the accuracy of the results.

References

A Head-to-Head Battle in Choline Quantification: Deuterium-Labeled vs. Carbon-13 Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of choline (B1196258) and its metabolites, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. The gold standard for quantitative mass spectrometry is the use of stable isotope-labeled internal standards. This guide provides an objective comparison of the two most common types of stable isotope-labeled internal standards for choline: deuterium-labeled (e.g., d9-choline) and carbon-13 labeled (e.g., ¹³C-choline).

The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. This allows for accurate correction of variations that can occur throughout the analytical workflow. While both deuterium (B1214612) and carbon-13 labeled standards are designed to fulfill this role, their inherent physicochemical differences can lead to significant variations in performance.

Key Performance Differences: A Qualitative Comparison

FeatureDeuterium-Labeled Internal Standard (e.g., d9-choline)Carbon-13 Labeled Internal Standard (e.g., ¹³C-choline)
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte due to the "isotope effect".[1][2] This can be particularly problematic in liquid chromatography.Typically co-elutes perfectly with the unlabeled analyte. The larger mass difference has a negligible impact on chromatographic behavior.[1][3]
Isotopic Stability Deuterium atoms, especially on certain positions, can be susceptible to back-exchange with protons from the solvent, potentially compromising accuracy.[1]The carbon-13 label is integrated into the carbon backbone of the molecule, making it highly stable with no risk of exchange under typical experimental conditions.
Matrix Effects Incomplete co-elution can lead to differential ion suppression or enhancement between the analyte and the internal standard, especially in complex biological matrices.Superior co-elution ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate compensation.
Cost Generally less expensive to synthesize.Typically more expensive due to the higher cost of starting materials and more complex synthesis routes.[3]
Availability Widely available for choline and its metabolites.Availability for choline may be more limited compared to deuterium-labeled counterparts.

Quantitative Data Summary

Table 1: Performance Data for Deuterium-Labeled Choline Internal Standard (d9-choline)

ParameterResultReference
Recovery 91.6 ± 4.9% (in rat liver)[4]
Precision (Repeatability) Intra-assay CV: ≤3%[5]
Precision (Intermediate) Inter-assay CV: ≤3%[5]
Linearity (Correlation Coefficient) r² = 0.9942 - 0.9992[4]

Table 2: Performance Data from a Study Utilizing a Carbon-13 Labeled Choline Internal Standard

Quantitative performance data specifically for a ¹³C-labeled choline internal standard from a dedicated validation study was not available in the reviewed literature. The use of ¹³C-labeled standards is generally advocated for its theoretical advantages in achieving higher accuracy and precision due to better co-elution and isotopic stability.[1][3][6]

Experimental Protocols

Below are detailed experimental protocols from studies utilizing deuterium-labeled internal standards for the quantification of choline by LC-MS/MS.

Protocol 1: Quantification of Choline and its Metabolites in Tissues and Foods[6]

Sample Preparation:

  • Homogenize tissue samples in a mixture of chloroform (B151607) and methanol (B129727).

  • Add a known amount of deuterium-labeled internal standards to the homogenate.

  • Vortex and centrifuge to separate the aqueous and organic layers.

  • Collect the aqueous phase for the analysis of water-soluble choline metabolites and the organic phase for lipid-soluble metabolites.

  • Dry the separated phases under a stream of nitrogen.

  • Reconstitute the dried extracts in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography:

  • Column: Normal-phase HPLC column

  • Mobile Phase A: Acetonitrile/water/ethanol/1 M ammonium (B1175870) acetate/glacial acetic acid (800/127/68/3/2, v/v)

  • Mobile Phase B: Acetonitrile/water/ethanol/1 M ammonium acetate/glacial acetic acid (500/500/85/27/18, v/v)

  • Gradient: A detailed gradient program is utilized to separate the various choline compounds.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Selected Ion Monitoring (SIM)

  • Monitored m/z for Choline: 104.2

  • Monitored m/z for d9-Choline: 113.2

Protocol 2: HILIC LC-MS/MS Method for Choline-Related Compounds[9][10]

Sample Preparation:

  • Extract samples with a homogenized phase of chloroform/methanol/water (1:2:0.8, v/v).

  • Spike the extract with deuterium-labeled internal standards (Cho-d3).

  • Dilute the extract in methanol for analysis.

Liquid Chromatography:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Coupling: Positive ion electrospray mass spectrometry

Mass Spectrometry:

  • Scan Modes: A combination of precursor ion scan, neutral loss scan, and multiple reaction monitoring (MRM) is optimized for each compound.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical comparison between the two types of internal standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (Deuterium or ¹³C-labeled Choline) Sample->Spike Extract Extraction of Analytes Spike->Extract Cleanup Sample Cleanup (e.g., SPE, Filtration) Extract->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: A generalized experimental workflow for the quantification of choline using a stable isotope-labeled internal standard.

comparison_logic cluster_deuterium Deuterium-Labeled IS cluster_carbon13 Carbon-13 Labeled IS cluster_shared Shared Characteristics d_start Potential for Chromatographic Shift d_effect Incomplete Co-elution d_start->d_effect d_matrix Differential Matrix Effects d_effect->d_matrix d_result Potential for Inaccuracy d_matrix->d_result c_start Negligible Isotope Effect c_effect Co-elution with Analyte c_start->c_effect c_matrix Identical Matrix Effects c_effect->c_matrix c_result Higher Accuracy c_matrix->c_result shared_goal Goal: Accurate Quantification

Caption: Logical flow comparing the impact of isotopic labeling on analytical accuracy.

Conclusion and Recommendations

The choice between deuterium-labeled and carbon-13 labeled internal standards for choline quantification involves a trade-off between cost and analytical rigor.

  • Deuterium-labeled internal standards are a cost-effective and widely used option. However, researchers must be vigilant about the potential for chromatographic separation from the analyte and the stability of the deuterium labels. Method development should include careful evaluation of co-elution and potential matrix effects.

  • Carbon-13 labeled internal standards are considered the superior choice for achieving the highest levels of accuracy and precision.[3][6] Their key advantage lies in the near-perfect co-elution with the unlabeled analyte, which ensures more effective compensation for matrix effects. For regulated bioanalysis and studies where data integrity is paramount, the additional investment in carbon-13 labeled standards is highly recommended.

Ultimately, the selection of the internal standard should be based on the specific requirements of the assay, the complexity of the sample matrix, and the desired level of data quality.

References

Inter-Laboratory Comparison of Choline Quantification: A Guide to Methodologies and Performance Using Cholamine-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of choline (B1196258), with a focus on the application of stable isotope-labeled internal standards, such as Cholamine-d9 (a deuterated form of choline). The objective is to equip researchers with the necessary information to select the most appropriate methodology for their specific research needs, supported by experimental data from various studies.

Introduction to Choline Quantification

Choline is an essential nutrient vital for numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, lipid transport, and methyl group metabolism.[1][2] Accurate quantification of choline and its metabolites in biological matrices is crucial for clinical diagnostics and biomedical research. Various analytical techniques have been developed for this purpose, with mass spectrometry-based methods and nuclear magnetic resonance (NMR) spectroscopy being the most prominent.

The use of a stable isotope-labeled internal standard, such as choline-d9, is a cornerstone of accurate quantification in mass spectrometry.[1][3][4] This approach, known as stable isotope dilution analysis, involves adding a known amount of the deuterated standard to the sample. Since the internal standard is chemically identical to the analyte but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly precise and accurate measurements.

Comparative Analysis of Quantification Methods

This section compares the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterated internal standard like choline-d9 against other validated methods, such as NMR-based assays.

Performance Characteristics

The following table summarizes the key performance metrics of different choline quantification methods based on published literature.

Parameter LC-MS/MS with Deuterated Internal Standard (e.g., Choline-d9) Nuclear Magnetic Resonance (NMR) Spectroscopy High-Performance Liquid Chromatography (RP-HPLC)
Limit of Quantification (LOQ) Serum: Not explicitly stated, but method is highly sensitive. Urine: As low as 0.35 nmol/L for related compounds.[5]Serum: 7.1 µmol/L, Plasma: 5.9 µmol/L.[6][7]12 µg/mL.
Precision (%CV) Intra- and Inter-assay CVs are generally <10.0%.[5] One study reported intra-assay precision of 2.2-4.1% and inter-assay precision of <1-6.5%.[4]Intra-assay: 6.2-14.8% (serum), 5.4-11.3% (plasma). Inter-assay: 6.8-11.0% (serum).[6][7][8]Not explicitly stated, but recovery rates suggest good precision.[9]
Accuracy/Recovery (%) 91.6 ± 4.9% in spiked rat liver samples. Another study reported recoveries between 90% and 115%.[10]Not explicitly stated in terms of recovery, but shows strong correlation with LC-MS/MS.[6][7][11]99.3% to 101.0%.
Linearity (R²) R² = 0.999 for a calibration curve from 0.60 to 38.40 µmol/L.[4]Not explicitly stated, but linearity was demonstrated beyond the reference intervals.[6][7]R² > 0.9900 over a range of 50–150 µg/mL.[9]
Throughput High-throughput with automated sample preparation systems.[12]High-throughput, suitable for clinical use.[6][7][11]Suitable for routine quality control.[9]
Specificity High, due to chromatographic separation and mass-to-charge ratio detection.Good, but potential for overlapping signals from other metabolites.Lower, as it relies on retention time and UV detection.[9]

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison.

LC-MS/MS with Stable Isotope Dilution

1. Sample Preparation:

  • Protein Precipitation: Biological fluids like plasma or urine are treated with a solvent such as acetonitrile (B52724) to precipitate proteins.[5]

  • Extraction: For tissues, a chloroform/methanol/water extraction is commonly used to separate aqueous and organic phases.[2][13]

  • Internal Standard Spiking: A known amount of choline-d9 is added to the sample prior to extraction to correct for procedural losses.[13]

2. Chromatographic Separation:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) column is used for separation.

  • Mobile Phase: A typical mobile phase for HILIC consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).[14]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) is commonly used to generate charged ions.

  • Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the parent ion to a specific daughter ion for both choline and the choline-d9 internal standard.

NMR Spectroscopy

1. Sample Preparation:

  • Serum or plasma specimens are diluted with a citrate/phosphate buffer to adjust the pH to 5.3.[11]

2. Data Acquisition:

  • A clinical NMR analyzer, such as the Vantera® Clinical Analyzer, is used to acquire the NMR spectra.[6][11]

3. Quantification:

  • A non-negative deconvolution algorithm is applied to the processed spectra to resolve the choline signal and quantify its concentration.[6][7]

Visualizations

Workflow and Metabolic Pathways

The following diagrams illustrate the experimental workflow for choline quantification using LC-MS/MS and the central role of choline in metabolism.

G Experimental Workflow for Choline Quantification by LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Choline-d9 Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC LC Separation (HILIC or RP) Extract->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Quant Quantification (Ratio of Choline to Choline-d9) MS->Quant Result Concentration Result Quant->Result

Caption: Workflow for choline quantification using LC-MS/MS with an internal standard.

G Key Metabolic Pathways Involving Choline Choline Choline Acetylcholine Acetylcholine (Neurotransmitter) Choline->Acetylcholine Phosphatidylcholine Phosphatidylcholine (Cell Membranes) Choline->Phosphatidylcholine Betaine Betaine (Methyl Donor) Choline->Betaine Homocysteine Homocysteine Betaine->Homocysteine Methyl Group Donation Methionine Methionine Homocysteine->Methionine

Caption: Simplified diagram of major choline metabolic pathways.

Conclusion

The quantification of choline is essential for advancing our understanding of its role in health and disease. While various methods are available, LC-MS/MS with a deuterated internal standard like this compound (choline-d9) offers superior sensitivity and specificity. NMR spectroscopy presents a high-throughput alternative suitable for clinical settings, though with a higher limit of quantification. The choice of method should be guided by the specific requirements of the study, including the desired level of sensitivity, the sample matrix, and the required throughput. The data and protocols presented in this guide provide a foundation for making an informed decision.

References

A Comparative Guide to the Performance of Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This guide provides a representative comparison of the performance of a deuterated internal standard against a structural analog internal standard in mass spectrometry-based bioanalysis. Due to the absence of publicly available performance data for a specific compound named "Cholamine-d9" in the context of drug development, this document uses a hypothetical "Analyte X" and its deuterated internal standard "Analyte-d9" to illustrate the principles and performance characteristics. The data and protocols presented are based on established practices and typical results for deuterated standards in the field.

In the landscape of bioanalysis, particularly within drug development and clinical research, the accuracy and precision of quantitative mass spectrometry assays are paramount. The use of an appropriate internal standard (IS) is a cornerstone of a robust and reliable bioanalytical method, compensating for variability during sample preparation and analysis.[1][2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard for these applications.[2][3][4]

This guide offers an objective comparison of the expected performance of a deuterated internal standard, "Analyte-d9," with a common alternative, a "Structurally Similar Analog," across various mass spectrometry platforms.

Performance Comparison: Deuterated vs. Analog Internal Standards

The choice of internal standard significantly impacts assay performance. A deuterated internal standard like Analyte-d9 is chemically and structurally identical to the analyte, with the only difference being the increased mass due to the deuterium (B1214612) atoms.[4][5] This near-identical physicochemical behavior allows it to effectively track the analyte through the entire analytical process, from extraction to detection, thus providing superior correction for variability.[1][3]

A structurally similar analog, while a viable alternative when a SIL-IS is unavailable, will have different chromatographic and mass spectrometric properties, which can lead to less effective correction for matrix effects and other sources of variability.[2]

Below is a summary of the expected performance characteristics for Analyte-d9 compared to a structurally similar analog internal standard.

Performance ParameterAnalyte-d9 (Deuterated IS)Structurally Similar Analog ISRationale
Precision (%CV) Typically <5%Typically 5-15%Analyte-d9 co-elutes with the analyte, experiencing identical matrix effects and ionization suppression/enhancement, leading to better normalization and higher precision.[5]
Accuracy (%Bias) Typically within ±5%Can be up to ±15% or moreThe close tracking of the analyte by Analyte-d9 throughout the sample preparation and analysis workflow results in more accurate quantification.[3]
Linearity (r²) >0.995>0.99Both can provide good linearity, but the lower variability with a deuterated IS often results in a better correlation coefficient.
Matrix Effect Effectively minimizedVariable correctionAs Analyte-d9 has the same ionization properties as the analyte, it effectively compensates for ion suppression or enhancement. An analog IS may have different ionization characteristics, leading to incomplete correction.[1]
Extraction Recovery Identical to analyteSimilar but not identicalThe identical chemical properties of Analyte-d9 ensure its extraction recovery mirrors that of the analyte, providing accurate correction for losses during sample preparation.[1]
Chromatographic Separation Co-elutes with analyteElutes at a different retention timeCo-elution is critical for correcting matrix effects that can vary over the chromatographic run. An analog IS will not co-elute, potentially leading to inaccurate results if matrix effects are significant at the analyte's retention time.

Experimental Protocols

A well-defined experimental protocol is crucial for achieving reliable and reproducible results in bioanalytical assays. The following is a detailed methodology for a typical workflow for the quantification of "Analyte X" in human plasma using "Analyte-d9" as the internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte X and Analyte-d9 Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Analyte X and Analyte-d9 into separate volumetric flasks. Dissolve in methanol (B129727) to the final volume.

  • Calibration Standard and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the Analyte X stock solution with 50:50 methanol:water to cover the desired calibration range and QC levels (low, medium, and high).

  • Internal Standard Working Solution: Dilute the Analyte-d9 stock solution to a fixed concentration (e.g., 50 ng/mL) with 50:50 methanol:water.

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples, calibration standards, and QCs.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.

  • Add 25 µL of the Analyte-d9 internal standard working solution to each tube (except for blank matrix samples).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from endogenous interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • SRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Analyte X and Analyte-d9 to ensure selectivity and identity confirmation.

4. Data Processing and Quantification:

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

G cluster_deuterated Analyte-d9 (Deuterated IS) cluster_analog Structurally Similar Analog IS d_chem Chemically Identical to Analyte d_coelute Co-elutes with Analyte d_chem->d_coelute d_matrix Identical Matrix Effects d_coelute->d_matrix d_recovery Identical Extraction Recovery d_matrix->d_recovery d_accuracy High Accuracy & Precision d_recovery->d_accuracy a_chem Chemically Different from Analyte a_separate Separate Elution a_chem->a_separate a_matrix Different Matrix Effects a_separate->a_matrix a_recovery Different Extraction Recovery a_matrix->a_recovery a_accuracy Lower Accuracy & Precision a_recovery->a_accuracy

Caption: Comparison of deuterated vs. analog internal standards.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Cholamine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Cholamine-d9, a deuterated form of Cholamine. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines general best practices for handling a chemical with unknown but potential hazards. It is imperative to obtain and consult the official Safety Data Sheet (SDS) from your supplier for definitive safety protocols.

Immediate Safety and Operational Plan

The cornerstone of laboratory safety is the adherence to a well-defined operational and safety plan. This includes the correct use of Personal Protective Equipment (PPE), proper handling and storage procedures, and a clear disposal plan.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, assuming it may possess hazardous properties until confirmed otherwise by the supplier's SDS.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact with the chemical.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols.
Body Protection A laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A fume hood or other ventilated enclosure.To prevent inhalation of any vapors or dust.
Handling and Storage

Safe handling and storage are critical to prevent accidents and maintain the integrity of the compound.

ProcedureGuidelineRationale
Handling Handle exclusively in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with skin, eyes, and clothing.To minimize exposure through inhalation and direct contact.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.To prevent degradation of the compound and accidental spills or reactions.
Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste TypeDisposal MethodJustification
Unused this compound Dispose of as hazardous chemical waste through a licensed disposal company.To ensure compliance with environmental regulations and prevent contamination.
Contaminated Materials Collect all contaminated materials (e.g., gloves, pipette tips, paper towels) in a designated, sealed hazardous waste container for disposal by a licensed professional.To prevent secondary contamination and ensure proper disposal of all hazardous materials.

Experimental Workflow for Safe Handling

To provide a clear, step-by-step guide for researchers, the following workflow outlines the critical stages of handling this compound, from preparation to disposal.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds 1. Obtain and Review Supplier's SDS prep_ppe 2. Don Appropriate PPE prep_sds->prep_ppe prep_setup 3. Prepare Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh 4. Weigh/Measure This compound prep_setup->handle_weigh handle_exp 5. Perform Experiment handle_weigh->handle_exp cleanup_decon 6. Decontaminate Workspace handle_exp->cleanup_decon emergency_spill Spill handle_exp->emergency_spill emergency_exposure Personal Exposure handle_exp->emergency_exposure cleanup_dispose 7. Dispose of Waste (Hazardous) cleanup_decon->cleanup_dispose cleanup_remove_ppe 8. Remove PPE cleanup_dispose->cleanup_remove_ppe emergency_action Follow Institutional Emergency Protocols emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: A logical workflow for the safe handling of this compound.

Building Trust Through Safety

By prioritizing safety and providing clear, actionable guidance, we aim to be your preferred partner in research and development. Adherence to these general safety principles, in conjunction with the specific details provided in the supplier's SDS, will help ensure a safe and productive research environment. Always remember that a culture of safety is a cornerstone of scientific excellence.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.